Product packaging for Elq-300(Cat. No.:CAS No. 1354745-52-0)

Elq-300

Cat. No.: B607292
CAS No.: 1354745-52-0
M. Wt: 475.8 g/mol
InChI Key: WZDNKHCQIZRDKW-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17ClF3NO4 B607292 Elq-300 CAS No. 1354745-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNKHCQIZRDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045320
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354745-52-0
Record name ELQ-300
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELQ-300
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Elq-300 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elq-300, a 4(1H)-quinolone-3-diarylether, is a promising antimalarial candidate with potent, multi-stage activity against Plasmodium falciparum, including drug-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the parasite's mitochondrial electron transport chain. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in the field of antimalarial drug discovery.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its parasiticidal effect by specifically targeting the cytochrome bc1 complex (Complex III) of the P. falciparum mitochondrial electron transport chain.[1][2] Unlike the clinically used antimalarial atovaquone, which binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex, this compound is a potent inhibitor of the quinone reduction (Qi) site.[3] This distinct binding site confers several advantages, most notably its efficacy against atovaquone-resistant parasite strains.

The inhibition of the Qi site disrupts the Q-cycle, a critical process for the transfer of electrons from ubiquinol to cytochrome c. This disruption leads to the collapse of the mitochondrial membrane potential, inhibition of oxygen consumption, and ultimately, parasite death. The essentiality of the cytochrome bc1 complex for parasite survival is primarily linked to its role in regenerating ubiquinone, which is a necessary cofactor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the P. falciparum mitochondrial electron transport chain.

Elq300_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors cluster_Consequences Downstream Effects DHODH DHODH UQ Ubiquinone (UQ) DHODH->UQ reduces UQH2 Ubiquinol (UQH2) Pyrimidine_synthesis_block Pyrimidine Synthesis Blockade UQ->Pyrimidine_synthesis_block regeneration blocked ComplexIII Cytochrome bc1 (Complex III) UQH2->ComplexIII donates e- CytC Cytochrome c ComplexIII->CytC transfers e- MMP_collapse Mitochondrial Membrane Potential Collapse ComplexIII->MMP_collapse O2_consumption_decrease Decreased O2 Consumption ComplexIII->O2_consumption_decrease ComplexIV Complex IV CytC->ComplexIV transfers e- O2 O2 ComplexIV->O2 reduces H2O H2O Elq300 This compound Elq300->ComplexIII inhibits Qi site Atovaquone Atovaquone Atovaquone->ComplexIII inhibits Qo site ATP_depletion ATP Depletion MMP_collapse->ATP_depletion Parasite_death Parasite Death ATP_depletion->Parasite_death Pyrimidine_synthesis_block->Parasite_death

Figure 1: this compound mechanism of action on the parasite's electron transport chain.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its inhibitory activity against P. falciparum and its specific molecular target.

Table 1: In Vitro Antiplasmodial Activity of this compound
P. falciparum StrainResistance PhenotypeIC50 (nM)Reference
D6Chloroquine-sensitive1.3 - 5.2[4][5]
3D7Chloroquine-sensitive1.5 - 6.8[4][5]
Dd2Multidrug-resistant2.1 - 8.9[4][5]
W2Multidrug-resistant1.8 - 7.5[4][5]
TM90-C2BAtovaquone-resistant (Y268S in cyt b)1.7 - 9.1[3][4]
Table 2: Inhibition of P. falciparum Cytochrome bc1 Complex by this compound
ParameterValueReference
IC500.56 - 0.58 nM[5]
KiData not available
Table 3: Effect of this compound on Mammalian Cells
Cell LineAssayEffectReference
HepG2 (human liver)ATP productionNo inhibition up to 25 µM[6]
Rat cell linesATP levelsNo measurable adverse effect at ≥ 10 µM[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

SYBR_Green_Assay start Start prep_plates Prepare 96-well plates with serial dilutions of this compound start->prep_plates add_parasites Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) prep_plates->add_parasites incubate Incubate for 72 hours under standard culture conditions add_parasites->incubate lyse_cells Add SYBR Green I lysis buffer incubate->lyse_cells incubate_dark Incubate in the dark at room temperature for 1 hour lyse_cells->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze_data Analyze data to determine IC50 values read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the SYBR Green I-based antiplasmodial assay.
  • Preparation of Drug Plates: Serially dilute this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

  • Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite culture to the drug-containing plates and incubate for 72 hours at 37°C in a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Measurement of Mitochondrial Oxygen Consumption (Seahorse XFe96)

This assay measures the effect of this compound on the oxygen consumption rate (OCR) of isolated P. falciparum mitochondria.

Seahorse_Assay start Start isolate_parasites Isolate late-stage P. falciparum parasites start->isolate_parasites permeabilize Permeabilize parasites with saponin isolate_parasites->permeabilize seed_plate Seed parasites onto a Seahorse XF96 cell culture microplate permeabilize->seed_plate load_cartridge Load Seahorse cartridge with substrates and inhibitors (e.g., this compound) seed_plate->load_cartridge run_assay Run the Seahorse XFe96 analyzer to measure OCR load_cartridge->run_assay analyze_data Analyze the real-time OCR data run_assay->analyze_data end End analyze_data->end

Figure 3: Workflow for measuring mitochondrial oxygen consumption.
  • Parasite Preparation: Isolate late trophozoite and schizont stage parasites from culture using magnetic-activated cell sorting (MACS).

  • Permeabilization: Resuspend the parasites in a mitochondrial assay buffer and permeabilize the plasma membrane with a low concentration of saponin.

  • Plate Seeding: Seed the permeabilized parasites onto a Seahorse XF96 cell culture microplate pre-coated with an adhesive.

  • Assay Setup: Prepare a Seahorse sensor cartridge with sequential injection ports containing substrates (e.g., succinate) and inhibitors (e.g., this compound, antimycin A).

  • Measurement: Place the cell plate and sensor cartridge into the Seahorse XFe96 analyzer. The instrument will measure the OCR in real-time before and after the injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay utilizes the fluorescent probe JC-1 to assess changes in the mitochondrial membrane potential upon treatment with this compound.

  • Parasite Treatment: Incubate synchronized P. falciparum cultures with this compound at various concentrations for a defined period.

  • JC-1 Staining: Add JC-1 dye to the parasite cultures and incubate at 37°C. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

  • Microscopy or Flow Cytometry: Visualize the stained parasites using a fluorescence microscope or quantify the red and green fluorescence signals using a flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

In Vitro Selection of this compound Resistant Parasites

This protocol describes the generation of this compound resistant P. falciparum lines through continuous drug pressure.

Resistance_Selection start Start with a clonal P. falciparum population initial_pressure Apply continuous low-level this compound pressure (e.g., 1x-3x IC50) start->initial_pressure monitor_growth Monitor parasite growth by microscopy initial_pressure->monitor_growth increase_pressure Gradually increase this compound concentration as parasites adapt monitor_growth->increase_pressure if growth resumes recrudescence Wait for recrudescence of resistant parasites monitor_growth->recrudescence after initial crash increase_pressure->monitor_growth clone_parasites Clone resistant parasites by limiting dilution recrudescence->clone_parasites characterize Characterize the phenotype (IC50 shift) and genotype (sequencing of cytochrome b gene) clone_parasites->characterize end End characterize->end

Figure 4: Workflow for the in vitro selection of this compound resistance.
  • Initiation of Selection: Start with a clonal population of P. falciparum and expose it to a low concentration of this compound (typically 1x to 3x the IC50).

  • Continuous Culture: Maintain the parasite culture under continuous drug pressure, changing the media and adding fresh drug regularly.

  • Monitoring: Monitor the parasitemia by Giemsa-stained blood smears. Initially, a significant drop in parasitemia is expected.

  • Stepwise Increase in Drug Concentration: Once the parasites adapt and resume growth, gradually increase the concentration of this compound.

  • Isolation of Resistant Clones: After a stable resistant population is established, clone the parasites by limiting dilution to obtain a pure resistant line.

  • Characterization: Determine the IC50 of the resistant clone to confirm the degree of resistance. Sequence the cytochrome b gene to identify potential mutations conferring resistance.

Resistance to this compound

Resistance to this compound has been generated in vitro and is associated with point mutations in the cytochrome b gene, specifically within the Qi site. A commonly reported mutation is I22L. [cite: ] Importantly, parasites resistant to this compound generally remain sensitive to Qo site inhibitors like atovaquone, and vice versa.[3] This lack of cross-resistance makes the combination of a Qi and a Qo site inhibitor a promising strategy to combat the emergence of drug resistance.

Conclusion

This compound is a potent antimalarial agent that acts by inhibiting the Qi site of the P. falciparum cytochrome bc1 complex. This mechanism is distinct from that of atovaquone, providing a valuable tool against atovaquone-resistant parasites. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug developers working on the next generation of antimalarial therapies. Further investigation into the precise kinetics of cytochrome bc1 inhibition (Ki values) and the direct impact on parasite ATP levels will further enhance our understanding of this promising drug candidate.

References

Elq-300: A Technical Overview of a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elq-300 is a potent, orally bioavailable antimalarial compound belonging to the class of 4(1H)-quinolone-3-diarylethers.[1] It is a promising drug candidate that demonstrates activity against all life cycle stages of the Plasmodium parasite, including the blood, liver, and transmission stages, making it a potential tool for both treatment and prophylaxis of malaria.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic compound with the following chemical identity:

  • IUPAC Name: 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]quinolin-4(1H)-one[4]

  • Molecular Formula: C₂₄H₁₇ClF₃NO₄[4]

  • Molecular Weight: 475.85 g/mol [4]

  • SMILES: Cc1c(c(=O)c2cc(c(cc2[nH]1)OC)Cl)c3ccc(cc3)Oc4ccc(cc4)OC(F)(F)F[4]

  • InChI: InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)[4]

  • InChIKey: WZDNKHCQIZRDKW-UHFFFAOYSA-N[4]

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

This compound exerts its antimalarial effect by targeting the mitochondrial electron transport chain of the Plasmodium parasite. Specifically, it is a potent and selective inhibitor of the cytochrome bc₁ complex (Complex III) at the ubiquinol reduction site (Qᵢ site).[2][3][5] This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA replication, ultimately leading to parasite death.[3] The mechanism is distinct from that of atovaquone, another cytochrome bc₁ inhibitor that binds to the ubiquinol oxidation site (Qₒ site).[2] This difference in binding sites makes this compound effective against atovaquone-resistant strains of Plasmodium falciparum.[6]

Figure 1: Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.

Efficacy Data

This compound has demonstrated potent activity against various species and life cycle stages of the malaria parasite.

Table 1: In Vitro Activity of this compound
Parasite Species/StrainLife Cycle StageAssayIC₅₀ / EC₅₀ (nM)Reference
P. falciparum (D6)Asexual Blood StageSYBR Green I0.5 - 1.5[3]
P. falciparum (Dd2)Asexual Blood StageSYBR Green I0.5 - 1.5[3]
P. falciparum (Tm90-C2B, atovaquone-resistant)Asexual Blood StageSYBR Green I0.5 - 1.5[3]
P. falciparumGametocytes (Stage IV-V)High-Content Imaging71.9[7]
P. falciparumCytochrome bc₁ ComplexEnzyme Inhibition0.56[3]
Table 2: In Vivo Efficacy of this compound in Murine Models
Murine ModelParasite SpeciesEfficacy EndpointOral Dose (mg/kg/day)Reference
4-Day Suppression TestP. yoeliiED₅₀0.02[2]
4-Day Suppression TestP. yoeliiED₉₀0.05[2]
Causal ProphylaxisP. bergheiComplete Protection0.03 (single dose)[2]
Patent InfectionP. yoeliiComplete Cure1 (4 daily doses)[3]

Experimental Protocols

In Vitro Antimalarial Activity (SYBR Green I Assay)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Assay Setup: Asynchronous parasite cultures are diluted to a parasitemia of 0.2% in a 2% hematocrit suspension. 100 µL of this suspension is added to the wells of a 96-well plate containing serial dilutions of this compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a sigmoidal dose-response curve-fitting model.

In Vivo Efficacy (4-Day Suppression Test in Mice)

This model assesses the ability of a compound to inhibit parasite growth in a murine malaria model.

  • Infection: Mice are infected intravenously with Plasmodium yoelii-infected erythrocytes.

  • Drug Administration: this compound, formulated in a suitable vehicle (e.g., polyethylene glycol 400), is administered orally to groups of infected mice once daily for four consecutive days, starting 24 hours post-infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically to determine the percentage of infected erythrocytes (parasitemia).

  • Data Analysis: The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) compared to the vehicle control group is calculated.

In Vitro Inhibition of P. falciparum Cytochrome bc₁ Complex

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target.

  • Mitochondria Isolation: Mitochondria are isolated from P. falciparum cultures.

  • Enzyme Assay: The cytochrome c reductase activity of the isolated mitochondria is measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm. The reaction is initiated by the addition of a ubiquinol substrate (e.g., decylubiquinol).

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound.

  • Data Analysis: The rate of cytochrome c reduction is plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a highly potent antimalarial candidate with a novel mechanism of action that is effective against drug-resistant parasite strains. Its activity across multiple life cycle stages highlights its potential as a versatile tool in the fight against malaria. While challenges related to its physicochemical properties have been noted, the development of prodrugs has shown promise in overcoming these limitations.[3] Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

The Potent Multi-Stage Activity of ELQ-300 Against the Malaria Parasite: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ELQ-300 is a preclinical antimalarial drug candidate belonging to the 4-(1H)-quinolone-3-diarylether class of compounds. It has demonstrated potent, subnanomolar inhibitory activity against the cytochrome bc1 complex of Plasmodium parasites, a critical component of the mitochondrial electron transport chain.[1][2] A significant attribute of this compound is its broad-spectrum activity against multiple life cycle stages of the human malaria parasites, Plasmodium falciparum and Plasmodium vivax, positioning it as a promising candidate for treatment, prophylaxis, and transmission-blocking strategies.[1][3][4] This technical guide provides an in-depth overview of the life cycle stages of the malaria parasite susceptible to this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its parasiticidal effects by selectively inhibiting the parasite's cytochrome bc1 complex (also known as complex III) at the quinone reductase (Qi) site.[1][5] This is distinct from the mode of action of atovaquone, another cytochrome bc1 inhibitor, which targets the quinol oxidase (Qo) site.[1][5] The inhibition of the coenzyme Q cycle disrupts the electron transport chain, which is essential for vital cellular processes, including de novo pyrimidine biosynthesis.[1] This targeted action confers high selectivity for the parasite's mitochondria over the human equivalent.[6]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Complex_III Complex III (Cytochrome bc1) cluster_downstream Complex_I Complex_I Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q Complex_III Complex_III Coenzyme_Q->Complex_III e- Complex_II Complex_II Complex_II->Coenzyme_Q Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Pyrimidine_Biosynthesis De novo Pyrimidine Biosynthesis Complex_III->Pyrimidine_Biosynthesis ATP_Production ATP Production Complex_III->ATP_Production Complex_IV Complex_IV Cytochrome_c->Complex_IV O2 O2 Complex_IV->O2 e- H2O H2O Complex_IV->H2O Qo_site Qo site Qi_site Qi site Qo_site->Qi_site e- transfer Atovaquone Atovaquone Atovaquone->Qo_site ELQ_300 This compound ELQ_300->Qi_site

Figure 1: Mechanism of this compound action on the parasite's cytochrome bc1 complex.

Activity Across the Plasmodium Life Cycle

This compound has demonstrated comprehensive activity, targeting the parasite in both the human host and the mosquito vector. This multi-stage efficacy is a critical attribute for a drug candidate aimed at malaria eradication.

Asexual Blood Stages

This is the life cycle stage responsible for the clinical symptoms of malaria. This compound is highly potent against the asexual erythrocytic stages of P. falciparum, including strains resistant to other antimalarials like chloroquine and atovaquone.[3][6] It also shows potent activity against clinical isolates of P. vivax.[3]

Liver Stages (Exoerythrocytic Stages)

The parasite's development in the liver is clinically silent but a crucial phase for establishing infection. This compound is active against these exoerythrocytic stages.[3][6] In murine models, a single low oral dose of this compound was shown to prevent sporozoite-induced infections, highlighting its prophylactic potential.[1]

Transmission Stages

To interrupt the spread of malaria, it is vital to target the sexual stages of the parasite, which are responsible for transmission from humans to mosquitoes. This compound is active against gametocytes, the sexual precursor cells in humans, as well as the subsequent stages within the mosquito vector, including zygotes, ookinetes, and oocysts.[1][3] Studies have shown that oocyst formation in mosquitoes was completely inhibited after feeding on mice treated with a low dose of this compound.[1]

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
Parasite SpeciesStrainAssay TypeParameterValueReference
P. falciparumD6 (sensitive)SYBR GreenIC506.0 nM[6]
P. falciparumDd2 (CQ-resistant)SYBR GreenIC506.0 nM[6]
P. falciparumTm90-C2B (ATO-resistant)SYBR GreenIC502.0 nM[6]
P. falciparumField IsolatesModified WHO MicrotestEC50 (median)14.9 nM[3]
P. vivaxField IsolatesModified WHO MicrotestEC50 (median)17.9 nM[3]
P. falciparumStage IV-V GametocytesHigh-Content ImagingIC5071.9 nM[7]
P. bergheiSporozoites (liver stage)Luciferase AssaypEC509.0 (EC50 ~1 nM)[8]
P. falciparum-Cytochrome bc1 InhibitionIC500.56 nM[1]

CQ: Chloroquine; ATO: Atovaquone

Table 2: In Vivo Efficacy of this compound in Murine Models
Murine ModelParasite SpeciesDosing RegimenParameterValue (mg/kg/day)Reference
ICR MiceP. berghei4-day Thompson TestED500.016[3]
ICR MiceP. berghei4-day Thompson TestCure0.1[3]
ICR MiceP. berghei4-day Thompson TestNo Recrudescence1.0[3]
CF1 MiceP. yoelii4-day Suppression TestED500.02[1]
CF1 MiceP. yoelii4-day Suppression TestED900.05 - 0.15[1][3]
CF1 MiceP. yoelii4-day Suppression TestNon-Recrudescence Dose0.3 - 1.0[1]
SCID MiceP. falciparum7-dayED905.9[3][7]

Experimental Methodologies

In Vitro Asexual Stage Proliferation Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Protocol:

    • Ring-stage parasite cultures are synchronized and diluted to 1% parasitemia and 1% hematocrit.

    • The parasite suspension (100 µL) is added to 96-well plates containing serial dilutions of the test compound.

    • Plates are incubated for 72 hours under a reduced oxygen atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[9]

    • After incubation, parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

    • IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

In Vivo 4-Day Suppressive Test (Peters Test)

This is a standard model to assess the efficacy of antimalarial compounds against blood-stage infections in mice.

  • Protocol:

    • Female CF1 or ICR mice are infected intravenously with a specified number of parasitized erythrocytes (e.g., 2.5 x 104 to 5.0 x 104P. yoelii).[1]

    • Drug administration commences 24 hours post-infection (Day 1) and continues for four consecutive days.

    • The test compound is typically dissolved in a vehicle like PEG 400 and administered via oral gavage.

    • On Day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.[1][6]

    • The 50% and 90% effective doses (ED50 and ED90) are calculated by comparing the parasitemia in treated groups to a vehicle-treated control group.

cluster_setup Setup (Day -1) cluster_infection Infection (Day 0) cluster_treatment Treatment (Days 1-4) cluster_readout Readout (Day 5) cluster_analysis Data Analysis A Prepare drug solutions in vehicle (e.g., PEG 400) C Administer drug or vehicle via oral gavage once daily B Infect mice (e.g., CF1) IV with P. yoelii parasitized RBCs B->C D Collect tail blood C->D E Prepare Giemsa-stained thin blood smears D->E F Determine parasitemia by microscopy E->F G Calculate % parasite suppression relative to vehicle control F->G H Determine ED50 and ED90 values G->H

Figure 2: Experimental workflow for the 4-day in vivo suppressive test.
Liver Stage Activity Assay

This assay assesses the compound's ability to inhibit parasite development in hepatocytes.

  • Protocol:

    • A monolayer of HEPG2 hepatoma cells is seeded in culture plates.

    • Luciferase-expressing P. berghei sporozoites are added to the cells and allowed to infect for one hour.

    • After infection, the medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Cultures are incubated for 44 hours at 37°C.[3]

    • Luciferase expression, which correlates with parasite viability and development, is measured. The data is then used to determine EC50 values.[3]

Conclusion

This compound is a potent, multi-stage antimalarial candidate that effectively targets the liver, blood, and transmission stages of the malaria parasite. Its unique mechanism of action at the Qi site of the cytochrome bc1 complex contributes to its high potency and activity against atovaquone-resistant strains.[5] Although challenges related to its physicochemical properties, such as poor aqueous solubility, have been noted, the development of prodrug strategies is underway to enhance its clinical potential.[1][6] The comprehensive life cycle activity of this compound makes it a valuable tool in the ongoing effort to develop new therapies for the treatment, prevention, and eventual eradication of malaria.

References

ELQ-300: A Technical Guide to a Novel Cytochrome bc1 Complex Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELQ-300 is a potent, next-generation antimalarial compound belonging to the 4-quinolone-3-diarylethers class.[1] It exerts its parasiticidal effects by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) of Plasmodium parasites, a critical enzyme in the electron transport chain.[1][2] Notably, this compound targets the quinone reductase (Qi) site of the complex, distinguishing it from the quinol oxidase (Qo) site inhibitor atovaquone.[3][4][5] This distinct mechanism of action confers activity against atovaquone-resistant strains and presents a low propensity for the development of resistance.[3][6] Preclinical studies have demonstrated that this compound is highly active against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including those responsible for transmission.[1][2][7] Despite its promising efficacy, the clinical development of this compound has been hampered by its poor aqueous solubility and high crystallinity.[3][8] To address these limitations, prodrug strategies, such as the development of ELQ-331, have been successfully employed to enhance oral bioavailability.[3][8] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The cytochrome bc1 complex is a vital component of the mitochondrial electron transport chain in Plasmodium parasites. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.[9][10][11] The complex operates via a "Q-cycle" mechanism, involving two distinct ubiquinone/ubiquinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[9][12]

This compound selectively binds to and inhibits the Qi site of the Plasmodium cytochrome bc1 complex.[3][4][13] This inhibition disrupts the Q-cycle, leading to the collapse of the mitochondrial membrane potential and the cessation of pyrimidine biosynthesis, which is essential for DNA replication and parasite survival.[8][14] The parasiticidal effect of this compound is a direct consequence of this metabolic disruption.[8]

A key advantage of this compound is its activity against parasite strains that have developed resistance to atovaquone, an antimalarial that targets the Qo site.[4][5][6] Resistance to atovaquone is often associated with point mutations in the cytochrome b gene, specifically at the Qo site.[15] Since this compound binds to a different site (Qi), it remains effective against these resistant parasites.[4][16]

cluster_Mitochondrion Inner Mitochondrial Membrane UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex UQH2->bc1 e- CytC Cytochrome c bc1->CytC e- Q_cycle Q-Cycle Disruption ELQ300 This compound ELQ300->bc1 Inhibits Qi site ATV Atovaquone ATV->bc1 Inhibits Qo site ATP_synth ATP Synthesis Inhibition Q_cycle->ATP_synth Pyrimidine_synth Pyrimidine Synthesis Inhibition Q_cycle->Pyrimidine_synth Parasite_Death Parasite Death ATP_synth->Parasite_Death Pyrimidine_synth->Parasite_Death

Figure 1: Mechanism of this compound action on the parasite's electron transport chain.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against various Plasmodium species and strains.

Table 1: In Vitro Activity of this compound
Parasite SpeciesStrainIC50 (nM)EC50 (nM)Reference(s)
P. falciparumD6 (drug-sensitive)6.0-[3]
P. falciparumDd2 (chloroquine-resistant)6.0-[3]
P. falciparumTm90-C2B (atovaquone-resistant)2.0-[3]
P. falciparumClinical Isolate-14.9[15]
P. vivaxClinical Isolate-17.9[15]
P. falciparum(cytochrome bc1 complex)0.56 - 0.58-[8][17]
Table 2: In Vivo Efficacy of this compound in Murine Models (P. yoelii)
Dosing RegimenED50 (mg/kg/day)ED90 (mg/kg/day)Non-Recrudescence Dose (mg/kg/day)Single Dose Cure (mg/kg)Reference(s)
4-day0.0200.050 - 0.0601.0>20[3][8]
1-day0.03---[18]

Experimental Protocols

In Vitro Inhibition of P. falciparum Cytochrome bc1 Complex

This assay determines the 50% inhibitory concentration (IC50) of a compound against the isolated parasite mitochondrial cytochrome bc1 complex.

Methodology:

  • Mitochondrial Preparation: Isolate hemozoin-free mitochondria from P. falciparum cultures.[19]

  • Assay Buffer: Prepare a buffered solution containing horse heart cytochrome c.[19]

  • Reaction Initiation: In a stirred cuvette at 35°C, initiate the reaction by adding the mitochondrial preparation, the test inhibitor (e.g., this compound), and 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol).[19]

  • Spectroscopic Analysis: Monitor the cytochrome c reductase activity using a dual-wavelength spectrophotometer in dual mode (550 to 541 nm).[19]

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

cluster_workflow In Vitro Cytochrome bc1 Inhibition Assay A Isolate P. falciparum Mitochondria C Combine Mitochondria, Inhibitor (this compound), and Decylubiquinol in Cuvette A->C B Prepare Assay Buffer (with Cytochrome c) B->C D Monitor Cytochrome c Reductase Activity (Spectrophotometry) C->D E Generate Dose-Response Curve and Calculate IC50 D->E

Figure 2: Workflow for the in vitro cytochrome bc1 inhibition assay.

In Vivo 4-Day Suppression Test (Peters Test) in Mice

This murine model is used to assess the in vivo efficacy of antimalarial compounds against the blood stages of Plasmodium.

Methodology:

  • Infection: Infect female mice intravenously with Plasmodium yoelii parasitized erythrocytes.[3][8]

  • Drug Administration: Beginning 24 hours post-infection, administer the test compound (e.g., this compound dissolved in a vehicle like PEG-400) orally by gavage once daily for four consecutive days.[3][4] A positive control (e.g., chloroquine) and a vehicle control group should be included.[3]

  • Parasitemia Assessment: On day 5 post-infection, prepare Giemsa-stained blood smears from each mouse.[3]

  • Data Analysis: Determine the percent parasitemia by microscopic examination and calculate the dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) relative to the untreated controls.[3]

cluster_workflow In Vivo 4-Day Suppression Test Day0 Day 0: Infect Mice with P. yoelii Day1_4 Days 1-4: Daily Oral Dosing with this compound Day0->Day1_4 Day5 Day 5: Assess Parasitemia (Blood Smears) Day1_4->Day5 Analysis Calculate ED50 and ED90 Day5->Analysis

Figure 3: Timeline for the in vivo 4-day suppression test.

Challenges and Future Directions

The primary obstacle to the clinical advancement of this compound is its poor physicochemical properties, specifically its low aqueous solubility and high crystallinity, which limit its oral absorption at higher doses.[6][8] This has made it challenging to achieve the high blood concentrations necessary for single-dose cures and to establish a wide therapeutic window in preclinical safety studies.[8]

To overcome these limitations, a prodrug approach has been successfully implemented.[3][8] Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in vivo. ELQ-331, a bioreversible O-linked carbonate ester prodrug of this compound, has demonstrated significantly improved oral bioavailability.[3][8] In murine models, ELQ-331 delivers higher plasma concentrations of this compound and is curative in a single low dose.[3][8]

Future research and development efforts are likely to focus on:

  • Optimizing prodrug strategies to further enhance the pharmacokinetic profile of this compound.

  • Conducting comprehensive preclinical safety and toxicology studies with promising prodrug candidates.

  • Evaluating this compound or its prodrugs in combination with other antimalarials to potentially enhance efficacy and combat resistance.[4][5]

  • Advancing the most promising formulation into human clinical trials.[2]

Conclusion

This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, targeting the Qi site of the cytochrome bc1 complex, provides a powerful tool against drug-resistant malaria. While challenges related to its physicochemical properties have been identified, the successful development of prodrugs like ELQ-331 has paved a viable path forward for its clinical development. Continued research and development of this compound and its derivatives hold the promise of a new, effective, and resistance-breaking treatment for malaria.

References

An In-depth Technical Guide to the Qi Site Inhibition of the Cytochrome bc1 Complex by Elq-300

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elq-300 is a promising experimental antimalarial agent belonging to the 4-quinolone-3-diarylethers class of compounds.[1] It is a late-lead candidate derived from the structural optimization of endochin, a compound with known antiplasmodial activity but poor metabolic stability.[2] this compound exhibits potent activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including those crucial for disease transmission.[1][3] Its mechanism of action involves the targeted inhibition of the mitochondrial cytochrome bc1 complex, a critical enzyme in the parasite's electron transport chain.[1] A key feature of this compound is its specific interaction with the quinone reduction (Qi) site of the complex, distinguishing it from other inhibitors like atovaquone, which target the quinol oxidation (Qo) site.[4][5] This distinct binding site confers activity against atovaquone-resistant parasite strains and presents opportunities for novel combination therapies.[4][6]

Core Mechanism of Action: Qi Site Inhibition

The cytochrome bc1 complex (Complex III) is a central component of the mitochondrial electron transport chain.[7][8] It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which contributes to ATP synthesis.[8][9] In Plasmodium, the function of the cytochrome bc1 complex is also critically linked to the regeneration of ubiquinone, which is required for de novo pyrimidine biosynthesis by the enzyme dihydroorotate dehydrogenase (DHODH).[4]

The catalytic mechanism, known as the Q-cycle, involves two separate binding sites for the ubiquinone substrate:

  • Qo (Quinol Oxidation) Site: Located near the positive side (intermembrane space) of the inner mitochondrial membrane. Here, ubiquinol is oxidized, releasing two protons and transferring two electrons. One electron is passed to the Rieske iron-sulfur protein and then to cytochrome c1, while the second is transferred across the membrane via two heme groups (bL and bH) to the Qi site.

  • Qi (Quinone Reduction) Site: Located near the negative side (mitochondrial matrix) of the membrane. Here, a ubiquinone molecule is reduced back to ubiquinol in a two-step process, utilizing the electrons transferred from the Qo site.

This compound acts as a potent and selective inhibitor of the Qi site.[4][6][10] By binding to this site, it blocks the reduction of ubiquinone, thereby disrupting the Q-cycle. This leads to the collapse of the mitochondrial membrane potential, inhibition of pyrimidine biosynthesis, and ultimately, parasite death.[4] Because it targets a different site than atovaquone (a Qo site inhibitor), this compound remains effective against parasite strains that have developed resistance to atovaquone through mutations in the Qo site (e.g., Y268S).[4][6][7]

Figure 1: Mechanism of the Q-Cycle and Inhibition Sites cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (P-side) cluster_Matrix Matrix (N-side) Qo_site Qo Site (Quinol Oxidation) bL Heme bL Qo_site->bL e- UQ_out UQ (Ubiquinone) Qo_site->UQ_out Protons_out 2H+ Qo_site->Protons_out FeS Rieske FeS Qo_site->FeS e- Qi_site Qi Site (Quinone Reduction) UQH2_out UQH2 Qi_site->UQH2_out bH Heme bH bL->bH e- bH->Qi_site e- UQH2_in UQH2 (Ubiquinol) UQH2_in->Qo_site e- CytC1 Cyt c1 FeS->CytC1 e- CytC Cyt c CytC1->CytC e- ATV Atovaquone (Qo Inhibitor) ATV->Qo_site Inhibits UQ_in UQ UQ_in->Qi_site Protons_in 2H+ Protons_in->Qi_site ELQ300 This compound (Qi Inhibitor) ELQ300->Qi_site Inhibits

Caption: The mitochondrial Q-cycle and sites of inhibition.

Quantitative Inhibitory Data

This compound demonstrates potent activity against the parasite enzyme and whole parasites, including drug-resistant strains, while maintaining high selectivity over the human ortholog.

Table 1: In Vitro and Ex Vivo Antiplasmodial Activity of this compound

Parasite Species Strain / Isolate Resistance Profile Potency Metric Value (nM) Reference
P. falciparum D6 Drug-sensitive IC50 6.0 [11]
P. falciparum Dd2 Chloroquine-resistant IC50 6.0 - 6.6 [10][11]
P. falciparum Tm90-C2B Atovaquone-resistant (Y268S) IC50 2.0 - 4.6 [10][11]
P. falciparum D1 This compound-resistant (I22L) IC50 160 [10]
P. falciparum Clinical Field Isolates Multidrug-resistant EC50 (median) 14.9 [2][12]

| P. vivax | Clinical Field Isolates | Drug-resistant | EC50 (median) | 17.9 |[2][12] |

Table 2: Enzymatic Inhibition and Host Cell Selectivity of this compound

Target Enzyme Potency Metric Value (nM) Reference
P. falciparum Cytochrome bc1 IC50 0.56 - 0.58 [3][12]
Human Cytochrome bc1 IC50 >10,000 [11][13]

| Selectivity Index (Human/P. falciparum) | Ratio | >17,000 | |

Table 3: In Vivo Efficacy of this compound in Murine Models (P. yoelii)

Treatment Regimen Efficacy Metric Value (mg/kg/day) Reference
Monotherapy (4-day) ED50 0.02 [3][11]
Monotherapy (4-day) ED90 0.05 - 0.06 [3][11]
Combination (1:1 with Atovaquone, 4-day) ED50 0.02 [4]
Combination (3:1 with Atovaquone, 4-day) ED50 0.01 [4]

| Combination with Atovaquone (single dose) | Curative Dose | 1.0 (combined) |[4][5] |

Resistance Profile

Resistance to this compound has been generated in vitro and observed in murine models.[6][7] It is consistently associated with point mutations in the gene encoding cytochrome b, specifically within the Qi binding pocket. The most commonly identified mutation is I22L.[6][7] Importantly, parasites with Qi site mutations conferring this compound resistance remain fully susceptible to Qo site inhibitors like atovaquone.[4][6] Conversely, atovaquone-resistant parasites with Qo site mutations (e.g., Y268S/C) are fully sensitive to this compound.[4][6] This lack of cross-resistance forms the basis for the synergistic use of this compound and atovaquone in combination therapy, which has been shown to be highly effective and can prevent the emergence of resistant parasites.[4][5]

Figure 2: Drug Resistance and Sensitivity Logic WT Wild-Type Parasite ATV_R Atovaquone-Resistant (Qo Mutation: Y268S) ELQ_R This compound-Resistant (Qi Mutation: I22L) ATV Atovaquone ATV->WT Inhibits ATV->ATV_R No Effect ATV->ELQ_R Inhibits ELQ This compound ELQ->WT Inhibits ELQ->ATV_R Inhibits ELQ->ELQ_R No Effect

Caption: Non-cross-resistance between Qi and Qo inhibitors.

Experimental Protocols

Cytochrome bc1 Inhibition Assay (Spectrophotometric)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the isolated P. falciparum cytochrome bc1 complex.

Methodology: The assay monitors the reduction of cytochrome c, which is catalyzed by the bc1 complex.[3][14]

  • Reaction Mixture Preparation: A buffered solution (e.g., 50 mM KPi, pH 7.5, 2 mM EDTA, 10 mM KCN) is prepared in a stirred cuvette at 35°C.[14][15]

  • Component Addition: Horse heart cytochrome c (e.g., 30 µM) and the hemozoin-free mitochondrial preparation containing the cytochrome bc1 complex are added.[3][15]

  • Inhibitor Incubation: A range of concentrations of this compound (dissolved in a solvent like DMSO) is added to the mixture.

  • Reaction Initiation: The reaction is initiated by the addition of a ubiquinol substrate, such as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol).[3][14]

  • Data Acquisition: The rate of cytochrome c reduction is measured by monitoring the increase in absorbance at 550 nm using a spectrophotometer, often in a dual-wavelength mode (e.g., 550 nm vs. 541 nm) to minimize background noise.[3][14]

  • Analysis: The rate of reaction at each inhibitor concentration is compared to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Figure 3: Workflow for Cytochrome bc1 Inhibition Assay prep Prepare Reaction Buffer in Cuvette (35°C) add_c Add Cytochrome c & Mitochondrial Prep prep->add_c add_elq Add Serial Dilutions of this compound add_c->add_elq initiate Initiate with Decylubiquinol add_elq->initiate measure Measure Absorbance (550 nm) over Time initiate->measure analyze Calculate Reaction Rates & Determine IC50 measure->analyze

Caption: Protocol for the bc1 enzymatic assay.

In Vitro Antimalarial Assay (SYBR Green I-based)

This cell-based assay determines the potency of a compound against the asexual blood stages of P. falciparum in culture.

Methodology: This method relies on the measurement of parasite DNA content using the fluorescent dye SYBR Green I.

  • Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in human erythrocytes in a complete culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, serial dilutions of this compound are prepared.

  • Inoculation: Parasitized erythrocytes (e.g., at 0.5% parasitemia and 2% hematocrit) are added to each well. Appropriate controls (no drug, uninfected erythrocytes) are included.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).[11]

  • Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence signal, which is proportional to the amount of parasite DNA, reflects parasite growth. The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

Figure 4: Workflow for In Vitro SYBR Green Assay plate Prepare this compound Dilutions in 96-well Plate add_p Add Parasitized Erythrocytes plate->add_p incubate Incubate for 72 hours add_p->incubate lyse Add Lysis Buffer with SYBR Green I incubate->lyse read Read Fluorescence lyse->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Protocol for the in vitro parasite growth assay.

In Vivo Efficacy Murine Model (4-Day Suppressive Test)

This model, also known as the Peters test, is a standard method for evaluating the in vivo efficacy of an antimalarial compound against a patent blood-stage infection.

Methodology:

  • Infection: Mice (e.g., Swiss outbred) are infected intravenously or intraperitoneally with a specific number of Plasmodium yoelii parasitized erythrocytes (Day 0).[3][4]

  • Drug Formulation: this compound is prepared in a suitable vehicle for oral administration, such as polyethylene glycol (PEG) 400.[3][4]

  • Dosing: Treatment begins 24 hours post-infection (Day 1). The mice receive a daily oral dose of the drug for four consecutive days (Days 1-4).[4][11] A vehicle control group receives the formulation without the drug.

  • Monitoring: On Day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

  • Parasitemia Determination: The percentage of parasitized red blood cells is determined by microscopic examination.

  • Analysis: The average parasitemia of the treated groups is compared to that of the vehicle control group. The dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) is calculated. For curative studies, mice are monitored for up to 30 days to check for parasite recrudescence.[3]

Figure 5: Workflow for 4-Day Suppressive Test infect Infect Mice with P. yoelii (Day 0) dose Administer Oral Dose Daily (Days 1-4) infect->dose smear Prepare Blood Smears (Day 5) dose->smear stain Giemsa Staining smear->stain microscopy Determine Parasitemia via Microscopy stain->microscopy analyze Calculate ED50 / ED90 vs Vehicle Control microscopy->analyze

Caption: Protocol for the in vivo efficacy study.

References

Preclinical Profile of Elq-300: A Potent, Multi-Stage Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elq-300 is a preclinical antimalarial drug candidate belonging to the 4-quinolone-3-diarylether class of compounds.[1] It has demonstrated potent activity against multiple species of the Plasmodium parasite, the causative agent of malaria, including drug-resistant strains.[2] A significant attribute of this compound is its efficacy against all life cycle stages of the parasite that are crucial for transmission, positioning it as a potential tool for both treatment and prevention of malaria.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound's antimalarial activity, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by selectively inhibiting the parasite's mitochondrial cytochrome bc1 complex, also known as complex III in the electron transport chain.[1][4] This inhibition disrupts the parasite's energy metabolism and pyrimidine biosynthesis, ultimately leading to parasite death.[3] Notably, this compound targets the Qi site of the cytochrome bc1 complex.[3][5] This is distinct from the quinolone drug atovaquone, which targets the Qo site of the same complex.[3][4] This difference in binding sites means that this compound retains its activity against atovaquone-resistant strains of Plasmodium falciparum that harbor mutations in the Qo site.[4][6] The dual-site inhibition strategy, combining this compound with a Qo site inhibitor like atovaquone, has shown synergistic effects and a reduced risk of resistance development in preclinical studies.[4][7]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Elq300 This compound Elq300->Complex_III Qi site Atovaquone Atovaquone Atovaquone->Complex_III Qo site

Caption: Mechanism of action of this compound on the parasite's electron transport chain.

In Vitro Antimalarial Activity

This compound has demonstrated potent sub-nanomolar to low nanomolar activity against various strains of P. falciparum in vitro. The following table summarizes the 50% inhibitory concentration (IC50) values reported in preclinical studies.

P. falciparum StrainIC50 (nM)Reference
D61.7[3]
Dd22.5[3]
Tm90-C2B2.3[3]
Field Isolates (median)14.9[8]

Experimental Protocol: In Vitro SYBR Green I-Based Fluorescence Assay

The in vitro activity of this compound is commonly assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of intraerythrocytic parasites.

cluster_workflow SYBR Green I Assay Workflow arrow arrow start Start plate_prep Prepare 96-well plates with serially diluted this compound start->plate_prep add_parasites Add asynchronous P. falciparum-infected red blood cells plate_prep->add_parasites incubate Incubate for 72 hours under standard culture conditions add_parasites->incubate lyse_cells Lyse red blood cells and add SYBR Green I dye incubate->lyse_cells read_fluorescence Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm) lyse_cells->read_fluorescence calculate_ic50 Calculate IC50 values from dose-response curves read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.

In Vivo Antimalarial Efficacy

This compound has demonstrated high efficacy in murine models of malaria, showing potent activity in suppressing parasitemia and achieving cures at low doses.

In Vivo Efficacy Against Plasmodium yoelii

The "4-day suppressive test" is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)Non-Recrudescence Dose (mg/kg/day)Single-Dose Cure (mg/kg)Reference
This compound0.020.061.0>20[3]
Chloroquine1.11.8>64>64[3]

Experimental Protocol: 4-Day Suppressive Test (Peters Test)

This in vivo test evaluates the efficacy of a drug in suppressing parasite growth in mice infected with P. yoelii.

cluster_workflow 4-Day Suppressive Test Workflow arrow arrow start Start infect_mice Day 0: Infect mice with P. yoelii-infected red blood cells start->infect_mice treat_mice Days 0-3: Administer this compound or vehicle control orally once daily infect_mice->treat_mice monitor_parasitemia Day 4: Prepare thin blood smears and determine parasitemia treat_mice->monitor_parasitemia calculate_ed Calculate ED50 and ED90 values by comparing treated to control groups monitor_parasitemia->calculate_ed end End calculate_ed->end

Caption: Workflow for the 4-day suppressive test in a murine malaria model.
In Vivo Efficacy Against Plasmodium falciparum in Humanized Mice

This compound has also been evaluated in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum. In this model, an ED90 of 5.9 mg/kg/day was determined.[9]

Multi-Stage Activity

A key advantage of this compound is its activity against multiple stages of the malaria parasite's life cycle.

  • Liver Stage: A single oral dose of 0.03 mg/kg prevented sporozoite-induced infections in mice.[3]

  • Blood Stage: As detailed above, this compound is highly effective against the asexual blood stages of the parasite.[3]

  • Transmission Stages: this compound inhibits the development of gametocytes, the sexual stage of the parasite, and completely inhibits oocyst formation in mosquitoes that feed on treated animals at a dose as low as 0.1 mg/kg.[2][3] This transmission-blocking activity is crucial for malaria eradication efforts. At a concentration of one micromole, this compound was able to reduce the oocyte count in mosquitoes by 99.4%.[2]

Pharmacokinetics and Prodrug Development

Despite its excellent antimalarial profile, the clinical development of this compound has been hampered by its poor aqueous solubility and high crystallinity, which limit its oral absorption and bioavailability.[3][5] To overcome these limitations, prodrugs of this compound have been developed. Prodrugs are inactive derivatives that are converted to the active drug in the body.

One such prodrug, ELQ-337, an ethyl carbonate ester of this compound, has shown enhanced oral bioavailability.[3] In mouse models, ELQ-337 delivered 3- to 4-fold higher plasma concentrations of this compound compared to the parent drug administered at an equivalent molar dose.[10] This improved pharmacokinetic profile allows for single-dose cures in mice at low milligram per kilogram doses.[10] Another prodrug, ELQ-331, has also shown promise, providing a single-dose cure against P. yoelii at 3 mg/kg in mice.[11]

Resistance Profile

The emergence of drug resistance is a major challenge in malaria control. Preclinical studies suggest that the risk of resistance development to this compound is low, with a much lower propensity for resistance in vitro compared to atovaquone.[3] Furthermore, this compound is fully active against atovaquone-resistant parasites.[4] The combination of this compound with atovaquone has been shown to be highly synergistic and effective at preventing the emergence of atovaquone-resistant parasites in vivo.[7]

Conclusion

This compound is a potent preclinical antimalarial candidate with a novel mechanism of action that is effective against all life cycle stages of the malaria parasite, including drug-resistant strains. While challenges related to its physicochemical properties exist, the development of prodrugs has shown significant promise in improving its pharmacokinetic profile. The low propensity for resistance and its synergistic activity with other antimalarials make this compound a valuable asset in the pipeline for new malaria therapies and a potential cornerstone for future malaria control and eradication strategies. Further preclinical and clinical development is warranted to fully evaluate its potential in humans.

References

ELQ-300 for Plasmodium vivax Liver Stage Hypnozoites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the preclinical drug candidate ELQ-300 as a potential agent against the liver stages of Plasmodium vivax, with a particular focus on the dormant hypnozoite stage responsible for disease relapse. This compound is a potent inhibitor of the parasite's mitochondrial cytochrome bc1 complex. While demonstrating significant activity against the replicating liver schizonts of P. vivax, its efficacy against mature, dormant hypnozoites appears limited based on current in vitro data. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the drug's mechanism of action and experimental workflows. The information presented herein is intended to inform further research and development efforts for novel anti-relapse therapies.

Introduction to this compound

This compound is an experimental antimalarial compound belonging to the 4(1H)-quinolone-3-diarylethers class.[1] It has shown potent, broad-spectrum activity against multiple life-cycle stages of Plasmodium species, including the liver, blood, and transmission stages.[2] The primary molecular target of this compound is the cytochrome bc1 (Complex III) of the parasite's mitochondrial electron transport chain.[1] By inhibiting this complex, this compound disrupts essential cellular processes, leading to parasite death.[2] Due to its challenging physicochemical properties, such as poor aqueous solubility, prodrugs of this compound have been developed to improve its oral bioavailability.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by binding to the Qi site of the cytochrome bc1 complex in the parasite's mitochondria. This inhibition disrupts the electron transport chain, which is crucial for ATP synthesis and the regeneration of ubiquinone, a key cofactor for pyrimidine biosynthesis. The disruption of these vital pathways is ultimately lethal to the parasite.

cluster_mitochondrion Plasmodium Mitochondrion ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex (Complex III) ETC->Cyt_bc1 e- flow ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Proton Gradient Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Cyt_bc1->Pyrimidine_Biosynthesis Ubiquinone Regeneration ATP ATP ATP_Synthase->ATP produces DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine_Biosynthesis->DNA/RNA Synthesis provides precursors for This compound This compound This compound->Cyt_bc1 Inhibits Qi site

Figure 1. Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.

Quantitative Data on this compound Efficacy against P. vivax Liver Stages

The following table summarizes the available in vitro efficacy data for this compound against different developmental stages of P. vivax in liver cells. The data is derived from studies using a micropatterned primary human hepatocyte co-culture (MPCC) system.

CompoundParasite StageAssay TypeIC50 (µM)% Inhibition (at concentration)Reference
This compound Schizonts (early)Prophylactic0.057697.9% at 1.11 µM[3]
This compound Schizonts (late)Radical Cure> 1.1171.9% at 1.11 µM[3]
This compound Mature HypnozoitesRadical Cure> 10.07.2% at 10.0 µM[3]

Note: The ">" symbol indicates that the IC50 value is greater than the highest concentration tested, suggesting low potency against that particular stage.

Experimental Protocols

In Vitro P. vivax Liver Stage Drug Susceptibility Assay using Micropatterned Primary Human Hepatocyte Co-cultures (MPCCs)

This protocol is adapted from "Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro".[3]

Objective: To assess the efficacy of compounds against P. vivax liver schizonts and hypnozoites.

Materials:

  • Cryopreserved primary human hepatocytes

  • 3T3-J2 murine embryonic fibroblasts (feeder cells)

  • P. vivax sporozoites

  • Culture medium (e.g., William's E medium supplemented with serum and other growth factors)

  • 384-well plates

  • Test compounds (e.g., this compound)

  • Primary antibody: anti-Plasmodium UIS4

  • Secondary antibody: Alexa Fluor-conjugated

  • Nuclear stain: DAPI

  • High-content imaging system

Methodology:

  • Hepatocyte Seeding:

    • Thaw and plate cryopreserved primary human hepatocytes in 384-well plates containing micropatterned collagen spots.

    • Allow hepatocytes to attach and form confluent islands on the collagen spots.

    • Add 3T3-J2 feeder cells to the wells to support long-term hepatocyte viability and function.

  • Sporozoite Infection:

    • Add freshly dissected P. vivax sporozoites to the hepatocyte cultures.

    • Centrifuge the plates to facilitate sporozoite contact with the hepatocytes.

    • Incubate for several hours to allow for invasion.

  • Compound Administration:

    • Prophylactic Assay: Add test compounds at various concentrations to the cultures shortly after sporozoite invasion (e.g., 3 hours post-infection).

    • Radical Cure Assay: Culture the infected cells for 5-6 days to allow for the development of mature schizonts and dormant hypnozoites. Then, add the test compounds.

  • Incubation:

    • Incubate the treated cultures for a defined period (e.g., up to 8 days post-infection).

  • Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells and stain with the primary antibody against UIS4 to visualize the parasites.

    • Add the fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a high-content imaging system.

    • Use image analysis software to automatically identify and quantify the number and size of schizonts and hypnozoites based on UIS4 staining and nuclear morphology.

    • Calculate the percent inhibition of parasite growth at each compound concentration relative to untreated controls.

    • Determine the IC50 values by fitting the dose-response data to a suitable model.

cluster_prophylactic Prophylactic Assay Workflow cluster_radical_cure Radical Cure Assay Workflow P1 Seed Hepatocytes in 384-well plate P2 Infect with P. vivax Sporozoites P1->P2 P3 Add this compound (3 hours post-infection) P2->P3 P4 Incubate (e.g., 8 days) P3->P4 P5 Fix, Stain (UIS4, DAPI) P4->P5 P6 Image and Analyze (Schizonts/Hypnozoites) P5->P6 R1 Seed Hepatocytes in 384-well plate R2 Infect with P. vivax Sporozoites R1->R2 R3 Incubate (5-6 days) R2->R3 R4 Add this compound R3->R4 R5 Incubate (to day 8 post-infection) R4->R5 R6 Fix, Stain (UIS4, DAPI) R5->R6 R7 Image and Analyze (Schizonts/Hypnozoites) R6->R7

Figure 2. In vitro experimental workflows for assessing the prophylactic and radical cure activity of this compound.

Discussion and Future Directions

The available data indicates that this compound is a potent inhibitor of P. vivax liver schizonts when administered in a prophylactic regimen.[3] However, its activity against developing schizonts in a radical cure setting and, most critically, against mature hypnozoites, is significantly lower.[3] This suggests that the metabolic state of the parasite may influence its susceptibility to this compound. The dormant nature of hypnozoites, with their reduced metabolic activity, may render them less vulnerable to inhibitors of mitochondrial respiration.

Future research should focus on several key areas:

  • Confirmation of Hypnozoite Activity: More robust in vitro studies are needed to definitively assess the hypnozoiticidal activity of this compound and its prodrugs. This should include assays that measure not only the clearance of hypnozoites but also their viability and ability to reactivate following drug exposure.

  • In Vivo Efficacy in Humanized Mouse Models: The development of humanized mouse models that support P. vivax liver stage development, including hypnozoite formation, offers a valuable platform for in vivo testing of this compound.[1][4] Such studies would provide crucial data on the compound's efficacy in a more physiologically relevant system.

  • Combination Therapy: Given the limited activity of this compound against hypnozoites, combination therapy with a known hypnozoiticidal agent, such as primaquine or tafenoquine, could be explored. Synergistic interactions may allow for lower doses and reduced treatment durations.

  • Mechanism of Hypnozoite Insensitivity: Investigating the molecular basis for the apparent insensitivity of mature hypnozoites to this compound could provide valuable insights into hypnozoite biology and inform the development of novel anti-relapse drugs.

Conclusion

This compound is a promising antimalarial candidate with potent activity against the replicating liver schizonts of P. vivax. However, its utility as a true radical cure agent, capable of eradicating dormant hypnozoites, is questionable based on the current in vitro evidence. Further rigorous investigation using advanced in vitro and in vivo models is essential to fully characterize the potential of this compound and its prodrugs in the fight against relapsing malaria. The detailed experimental protocols and data presented in this guide provide a foundation for these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for Evaluating Elq-300 Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elq-300 is a potent, preclinical antimalarial drug candidate belonging to the 4(1H)-quinolone-3-diarylether class of compounds. It exhibits broad activity against multiple life cycle stages of Plasmodium falciparum, including the liver, blood, and transmission stages. A significant feature of this compound is its mechanism of action, which involves the highly selective inhibition of the parasite's mitochondrial cytochrome bc1 complex (Complex III). Specifically, this compound targets the ubiquinone-reduction (Qi) site of this complex, distinguishing it from other inhibitors like atovaquone, which binds to the ubiquinol-oxidation (Qo) site. This distinct binding site contributes to this compound's activity against atovaquone-resistant strains and suggests a low propensity for resistance development. The inhibition of the cytochrome bc1 complex disrupts the electron transport chain, which is vital for pyrimidine biosynthesis in the parasite, leading to a parasiticidal effect.

These application notes provide detailed protocols for cell-based assays to determine the potency of this compound and compounds with a similar mechanism of action.

Data Presentation: Potency of this compound

The following table summarizes the in vitro potency of this compound against various Plasmodium falciparum strains and its direct enzymatic inhibition, as reported in the literature.

TargetAssay TypeStrain/SourceIC50/EC50 (nM)Reference
P. falciparum Cytochrome bc1Cytochrome c Reductase ActivityPurified enzyme0.56
P. falciparum (Asexual blood stage)SYBR Green I AssayD6 (Chloroquine-sensitive)Low nanomolar range
P. falciparum (Asexual blood stage)SYBR Green I AssayDd2 (Multidrug-resistant)Low nanomolar range
P. falciparum (Asexual blood stage)SYBR Green I AssayTm90-C2B (Atovaquone-resistant)Low nanomolar range
P. falciparum (Field isolate)Ex vivo microtestDrug-resistant14.9 (median)
P. vivax (Field isolate)Ex vivo microtestDrug-resistant17.9 (median)
P. falciparum (Late-stage gametocytes)Fluorescence-based viability-71.9

Experimental Protocols

In Vitro Antiplasmodial Activity using SYBR Green I Fluorescence-Based Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. The protocol is adapted from published methods.

Materials:

  • P. falciparum culture (e.g., D6, Dd2, or Tm90-C2B strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Plate reader capable of fluorescence measurement (Excitation: ~485 nm, Emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Prepare a parasite culture with an initial parasitemia of 0.2% and a final hematocrit of 2% in complete culture medium.

  • Serially dilute the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.25 nM to 250 nM).

  • Add 100 µL of the parasite culture to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound solutions to the wells in triplicate. Include control wells with no drug and wells with uninfected erythrocytes as a background control.

  • Incubate the plates for 72 hours at 37°C in a controlled gas environment.

  • After incubation, prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution (final concentration 2x).

  • Carefully remove 100 µL of the supernatant from each well and add 100 µL of the SYBR Green I lysis buffer.

  • Mix thoroughly and incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader.

  • Subtract the background fluorescence from the uninfected erythrocyte controls.

  • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome bc1 Complex Inhibition Assay (Cytochrome c Reductase Activity)

This enzymatic assay directly measures the inhibitory effect of this compound on the activity of the isolated P. falciparum cytochrome bc1 complex. The protocol is based on previously described methods.

Materials:

  • Isolated, hemozoin-free P. falciparum mitochondrial preparation

  • Horse heart cytochrome c

  • 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol) as the substrate

  • This compound stock solution (in DMSO)

  • Buffered solution (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% β-DDM)

  • Dual-wavelength spectrophotometer

Procedure:

  • Prepare a reaction mixture in a stirred cuvette containing the buffered solution and horse heart cytochrome c.

  • Add the isolated P. falciparum mitochondrial preparation to the cuvette.

  • Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction mixture and incubate briefly.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm with a reference wavelength of 541 nm at 35°C.

  • Calculate the rate of cytochrome c reduction from the initial linear portion of the absorbance curve.

  • Determine the percentage of inhibition of cytochrome c reductase activity for each this compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action in the Q-Cycle

Elq300_MoA cluster_complexIII Cytochrome bc1 Complex (Complex III) cluster_membrane Inner Mitochondrial Membrane Qo_site Qo Site (Ubiquinol Oxidation) cytochrome_b Cytochrome b Qo_site->cytochrome_b e- ISP Iron-Sulfur Protein Qo_site->ISP e- Qi_site Qi Site (Ubiquinone Reduction) UQ UQ (Ubiquinone) Qi_site->UQ e- cytochrome_b->Qi_site e- cytochrome_c1 Cytochrome c1 ISP->cytochrome_c1 e- cytochrome_c_ox Cytochrome c (ox) cytochrome_c1->cytochrome_c_ox e- UQH2 UQH2 (Ubiquinol) UQH2->Qo_site e- DHODH DHODH (Pyrimidine Synthesis) UQ->DHODH Required for cytochrome_c_red Cytochrome c (red) Elq300 This compound Elq300->Qi_site Inhibits Atovaquone Atovaquone Atovaquone->Qo_site Inhibits

Caption: Mechanism of this compound action on the parasite's cytochrome bc1 complex.

Experimental Workflow for In Vitro Potency Testing

Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_readout Data Acquisition & Analysis start Start: P. falciparum Culture prep_drug Prepare Serial Dilutions of this compound start->prep_drug prep_plates Plate Parasite Culture (0.2% parasitemia, 2% hematocrit) start->prep_plates add_drug Add Drug Dilutions to Plates prep_drug->add_drug prep_plates->add_drug incubate Incubate for 72 hours (37°C, Gas Mixture) add_drug->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_fluorescence analyze Calculate % Inhibition vs. Drug Concentration read_fluorescence->analyze end Determine IC50 Value analyze->end

Caption: Workflow for the SYBR Green I based antiplasmodial assay.

Application Notes and Protocols for Elq-300 in Drug-Resistant Malaria Strain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Elq-300, a potent antimalarial candidate, in the context of drug-resistant Plasmodium falciparum studies. Detailed protocols for key experiments are provided to facilitate the adoption of this compound in research and drug development settings.

Introduction

This compound is a preclinical antimalarial drug candidate belonging to the 4(1H)-quinolone-3-diarylethers class.[1] It exhibits potent activity against multiple life cycle stages of Plasmodium parasites, including the liver, blood, and transmission stages.[2][3] A key feature of this compound is its mechanism of action, which involves the inhibition of the parasite's mitochondrial cytochrome bc1 complex (complex III) at the quinone reductase (Qi) site.[2][4][5] This is distinct from the quinol oxidase (Qo) site targeted by the widely used antimalarial atovaquone.[2][4][5] This differential binding site confers a significant advantage, as this compound retains its efficacy against atovaquone-resistant strains of P. falciparum.[4][6]

The primary challenge associated with this compound has been its poor aqueous solubility and high crystallinity, which can limit its oral bioavailability at higher doses.[3][6][7] To address this, various prodrugs, such as ELQ-331 and ELQ-337, have been developed to enhance its delivery.[2][3][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound and its prodrugs against various strains of Plasmodium, including drug-resistant lines.

Table 1: In Vitro Activity of this compound and Related Compounds against P. falciparum Strains

CompoundStrainResistance ProfileIC50 (nM)Reference
This compound D6Drug Sensitive6.0[2]
Dd2Chloroquine Resistant6.0[2]
Tm90-C2BChloroquine and Atovaquone Resistant2.0[2]
ELQ-331 (Prodrug) D6Drug Sensitive6.0[2]
Dd2Chloroquine Resistant6.0[2]
Tm90-C2BChloroquine and Atovaquone Resistant4.0[2]
Chloroquine D6Drug Sensitive10[2]
Dd2Chloroquine Resistant140[2]
Tm90-C2BChloroquine and Atovaquone Resistant98[2]

Table 2: Inhibition of Isolated P. falciparum Cytochrome bc1 Complex

CompoundP. falciparum cytochrome bc1 EC50 (nM)Human cytochrome bc1 EC50 (nM)Reference
Atovaquone 2.0460[2]
This compound 0.56>10,000[2]
ELQ-331 (Prodrug) 5,300>10,000[2]
ELQ-337 (Prodrug) 10,000>10,000[2]

Table 3: In Vivo Efficacy of this compound and a Prodrug against P. yoelii in Mice (4-Day Suppression Test)

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)Non-Recrudescence Dose (mg/kg/day)Single Dose Cure (mg/kg)Reference
This compound 0.0200.0601.0>20[2]
ELQ-331 (Prodrug) 0.0200.0501.03.0[2]
Chloroquine 2.14.0>64>64[2]

Signaling Pathway and Mechanism of Action

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain in Plasmodium parasites.

Elq300_Mechanism_of_Action cluster_parasite_mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) ATP_Production ATP Production ETC->ATP_Production Complex_III Cytochrome bc1 Complex (Complex III) Complex_III->ETC Component of DHODH Dihydroorotate Dehydrogenase (DHODH) Complex_III->DHODH Regenerates Ubiquinone for Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Parasite_Death Parasite Death Pyrimidine_Biosynthesis->Parasite_Death Inhibition leads to ATP_Production->Parasite_Death Inhibition leads to Elq300 This compound Elq300->Complex_III Inhibits Qi site Atovaquone Atovaquone Atovaquone->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.

Experimental Protocols

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum strains.

Materials:

  • P. falciparum cultures (e.g., D6, Dd2, Tm90-C2B)

  • Complete RPMI 1640 medium

  • Human red blood cells

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • Plate reader with fluorescence detection

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected red blood cell controls.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, freeze the plates at -80°C.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

In Vivo Efficacy Study (4-Day Suppressive Test in Mice)

This protocol, also known as the Peters' test, evaluates the in vivo efficacy of this compound against a murine malaria model (P. yoelii).

Materials:

  • Plasmodium yoelii infected red blood cells

  • Female BALB/c mice (6-8 weeks old)

  • This compound formulation (e.g., in PEG400)

  • Vehicle control (e.g., PEG400)

  • Giemsa stain

  • Microscope

Procedure:

  • On day 0, infect mice intravenously with 1 x 10^7 P. yoelii-infected red blood cells.

  • Starting 24 hours post-infection (day 1), administer this compound orally once daily for four consecutive days (days 1-4). A vehicle control group should be included.

  • On day 5, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the 50% and 90% effective doses (ED50 and ED90) by comparing the parasitemia in treated groups to the vehicle control group.

  • To determine the non-recrudescence dose, monitor the mice for up to 30 days for the reappearance of parasites in the blood.

Experimental Workflow for Resistance Studies

The following diagram outlines a typical workflow for investigating and characterizing resistance to this compound.

Elq300_Resistance_Workflow cluster_in_vitro In Vitro Selection cluster_genetic Genetic Analysis cluster_in_vivo In Vivo Confirmation Start Start with drug-sensitive P. falciparum strain Drug_Pressure Continuous culture under increasing this compound pressure Start->Drug_Pressure Isolate_Resistant_Clones Isolate resistant clones by limiting dilution Drug_Pressure->Isolate_Resistant_Clones Phenotypic_Characterization Phenotypic Characterization: - IC50 determination - Growth rate analysis Isolate_Resistant_Clones->Phenotypic_Characterization WGS Whole Genome Sequencing of resistant and parental clones Phenotypic_Characterization->WGS Proceed to Genetic Analysis Identify_Mutations Identify candidate resistance mutations (e.g., in cytochrome b gene) WGS->Identify_Mutations Validate_Mutations Validate mutations by: - Gene editing (e.g., CRISPR/Cas9) - Allelic exchange Identify_Mutations->Validate_Mutations Infect_Mice Infect mice with resistant and parental strains Validate_Mutations->Infect_Mice Confirm in vivo Treat_Mice Treat with this compound Infect_Mice->Treat_Mice Assess_Efficacy Assess in vivo efficacy (parasitemia, survival) Treat_Mice->Assess_Efficacy

Caption: Workflow for the selection and characterization of this compound resistant malaria parasites.

Logical Relationships in Dual-Site Inhibition Strategy

Combining this compound with a Qo site inhibitor like atovaquone presents a promising dual-site inhibition strategy to enhance efficacy and combat resistance.[2][4]

Dual_Site_Inhibition cluster_resistance Resistance Mechanisms Elq300 This compound (Qi site inhibitor) Combination_Therapy Combination Therapy Elq300->Combination_Therapy Atovaquone Atovaquone (Qo site inhibitor) Atovaquone->Combination_Therapy Synergistic_Inhibition Synergistic Inhibition of Cytochrome bc1 Complex Combination_Therapy->Synergistic_Inhibition Reduced_Resistance Reduced Propensity for Drug Resistance Synergistic_Inhibition->Reduced_Resistance Leads to Enhanced_Efficacy Enhanced Parasite Clearance Synergistic_Inhibition->Enhanced_Efficacy Leads to Qi_Mutation Mutation in Qi site confers this compound resistance Reduced_Resistance->Qi_Mutation Less likely Qo_Mutation Mutation in Qo site confers Atovaquone resistance Reduced_Resistance->Qo_Mutation Less likely Qi_Mutation->Elq300 Circumvents Qo_Mutation->Atovaquone Circumvents

Caption: Logical relationship of a dual-site inhibition strategy using this compound and Atovaquone.

Conclusion

This compound is a highly potent antimalarial candidate with a mechanism of action that makes it particularly valuable for studying and combating drug-resistant malaria. Its efficacy against atovaquone-resistant strains, coupled with a low propensity for resistance development, underscores its potential as a next-generation antimalarial.[3][6] The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations into novel therapeutic strategies against malaria.

References

Application Notes: Elq-300 for Malaria Transmission-Blocking Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elq-300 is a potent, next-generation antimalarial compound belonging to the 4-quinolone-3-diarylether class.[1][2] It demonstrates pan-activity against multiple species of the Plasmodium parasite that infect humans and is effective against all life cycle stages, including those in the liver, blood, and the transmission stages within the mosquito vector.[1][3][4] This broad-spectrum activity makes this compound a compelling candidate for malaria treatment, prevention, and, critically, for blocking the transmission of the disease.[4][5]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in transmission-blocking assays, primarily focusing on the gold-standard Standard Membrane Feeding Assay (SMFA).

Mechanism of Action: Targeting the Parasite's Energy Production

This compound functions by selectively inhibiting the parasite's mitochondrial cytochrome bc₁ complex, also known as Complex III of the electron transport chain.[1] This inhibition disrupts the parasite's energy production (ATP synthesis) and pyrimidine biosynthesis, leading to parasite death.[6]

Notably, this compound targets the quinone reductase (Qi) site of the cytochrome bc₁ complex.[3][7] This is a different binding site from the quinol oxidase (Qo) site targeted by the antimalarial drug atovaquone.[7] This distinct mechanism means this compound remains fully active against parasite strains that have developed resistance to atovaquone.[8][9] The dual-site inhibition strategy, combining this compound and atovaquone, has shown high synergy in preclinical models.[7]

cluster_ETC Parasite Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitor Binding Sites on Complex III ComplexI Complex I/II UQ Ubiquinone Pool (Q) ComplexI->UQ e⁻ ComplexIII Complex III (Cytochrome bc₁) CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H⁺ gradient ATPSynthase->ATPSynthase UQ->ComplexIII QH₂ CytC->ComplexIV Atovaquone Atovaquone Atovaquone->ComplexIII Qo Site Elq300 This compound Elq300->ComplexIII Qi Site

Caption: Mechanism of this compound action on the parasite's electron transport chain.

Quantitative Data Summary

This compound has demonstrated potent activity in both in vitro and in vivo settings. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound against P. falciparum

Strain IC₅₀ (nM) Reference
D6 (Chloroquine-sensitive) 1.7 [6]
Dd2 (Multidrug-resistant) 2.5 [6]
Tm90-C2B (Mefloquine-resistant) 2.3 [6]
Stage IV-V Gametocytes 71.9 [10]
P. falciparum Field Isolates 14.9 (Median) [11]

| P. vivax Field Isolates | 17.9 (Median) |[11] |

Table 2: In Vivo Efficacy of this compound in Murine Models

Model Parameter Dose (mg/kg/day) Notes Reference
P. yoelii ED₅₀ 0.02 4-day suppression test [6]
P. yoelii ED₉₀ 0.05 - 0.06 4-day suppression test [6]

| P. falciparum (SCID mouse) | ED₉₀ | 5.9 | Dose that reduced parasitemia by 90% |[10] |

Table 3: Transmission-Blocking Activity of this compound

Assay Type Parameter Concentration / Dose Result Reference
Feeding Study (in vivo) Oocyst Formation 0.1 mg/kg (in mice) Complete inhibition in mosquitoes [6]

| Mosquito Feeding Assay | Oocyst Count | 1 µM | 99.4% reduction |[4] |

Experimental Protocols

The Standard Membrane Feeding Assay (SMFA) is the gold-standard method for evaluating the transmission-blocking potential of antimalarial compounds like this compound.[12]

Protocol: Standard Membrane Feeding Assay (SMFA) for this compound

This protocol outlines the key steps to assess the ability of this compound to block the transmission of P. falciparum from a blood meal to Anopheles mosquitoes.

1. Materials and Reagents

  • P. falciparum gametocyte culture (e.g., NF54 strain) at day 15-18.[13]

  • This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution).

  • Fresh human blood (e.g., O+) and human serum (e.g., AB+).

  • Female Anopheles mosquitoes (e.g., An. gambiae or An. stephensi), 3-7 days old.[14][15]

  • Water-jacketed glass membrane feeders.[12]

  • Parafilm® or natural membrane (e.g., cow intestine).[12]

  • Mercurochrome solution (0.1-0.2%) for staining.[12][13]

  • Phosphate-buffered saline (PBS).

2. Experimental Workflow

A 1. Prepare Gametocyte Culture (P. falciparum, Day 15-18) B 2. Prepare Blood Meal (Dilute gametocytes to 0.1-0.25% in human blood/serum) A->B C 3. Add Compound - Treatment Group: Add this compound - Control Group: Add vehicle B->C E 5. Membrane Feeding (Load blood meal into 37°C feeders. Allow mosquitoes to feed for 40-60 min) C->E D 4. Prepare Mosquitoes (Starve 50 female Anopheles for ~12 hours) D->E F 6. Mosquito Maintenance (Remove non-fed mosquitoes. Maintain fed mosquitoes on 10% sucrose for 8-10 days at 26°C, 70% humidity) E->F G 7. Midgut Dissection (Dissect midguts from ~20 mosquitoes per group) F->G H 8. Oocyst Staining & Counting (Stain with mercurochrome and count oocysts under a microscope) G->H I 9. Data Analysis (Calculate prevalence and intensity of infection. Determine % inhibition) H->I

Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).

3. Detailed Methodology

  • Step 1: Gametocyte Culture Preparation: Culture P. falciparum (NF54 strain) to produce mature stage V gametocytes.[14] On days 15-18, assess culture for gametocytemia and exflagellation.[13][14]

  • Step 2: Mosquito Preparation: Place approximately 50 female Anopheles mosquitoes into pint-sized feeding cups and starve them of sugar and water for at least 5-12 hours prior to feeding.[13][15]

  • Step 3: Blood Meal Preparation: Gently pellet the gametocyte culture and dilute it with fresh human blood and serum to achieve a final gametocytemia of 0.1% to 0.25% and a hematocrit of 50%.[13]

  • Step 4: Compound Addition:

    • Treatment Group: Add the desired concentration of this compound to an aliquot of the gametocytemic blood.

    • Control Group: Add an equivalent volume of the solvent vehicle to another aliquot.

  • Step 5: Membrane Feeding:

    • Pre-heat water-jacketed glass feeders to 37°C.[12]

    • Stretch a membrane (e.g., Parafilm®) over the bottom of the feeders.

    • Add the prepared blood meals to the respective feeders.

    • Place the feeders on top of the mosquito cups and allow the mosquitoes to feed in the dark for 40-60 minutes.[13][16]

  • Step 6: Post-Feeding Maintenance:

    • Remove non-blood-fed mosquitoes.

    • Maintain the engorged mosquitoes in a secure insectary at 26-28°C and 70-80% relative humidity, providing them with a 10% sucrose solution.[13][15]

  • Step 7: Midgut Dissection and Oocyst Counting:

    • 8-10 days post-feeding, anesthetize and dissect the midguts from a subset of mosquitoes (e.g., 20-30) from each group.[12][13]

    • Stain the midguts with 0.1-0.2% mercurochrome for approximately 20 minutes.[13]

    • Mount the midguts on a microscope slide in PBS and count the number of oocysts under a light microscope.[15]

4. Data Analysis

  • Infection Prevalence: The percentage of mosquitoes with one or more oocysts.

  • Infection Intensity: The mean or median number of oocysts per midgut in infected mosquitoes.[17]

  • Percent Inhibition: Calculate the reduction in oocyst prevalence and intensity in the this compound treated group relative to the vehicle control group.

Physicochemical Properties and Prodrug Strategy

A significant challenge to the clinical development of this compound is its poor aqueous solubility and high crystallinity, which can limit oral absorption.[6][8][18] To overcome this, bioreversible prodrugs, such as the O-linked carbonate ester ELQ-337, have been developed.[6][18] These prodrugs are converted to the active this compound by host or parasite esterases, enhancing bioavailability and enabling single-dose cures in murine models.[3][6] Researchers should consider these properties when designing in vivo experiments, as formulation can significantly impact exposure and efficacy.[8]

References

Application Notes and Protocols for Elq-300 Formulation Strategies to Enhance Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elq-300 is a potent antimalarial compound that shows significant promise, targeting the cytochrome bc1 complex of Plasmodium falciparum at all life cycle stages.[1][2] Despite its high efficacy, the clinical development of this compound has been hampered by its challenging physicochemical properties, namely poor aqueous solubility and high crystallinity.[3][4][5] These characteristics significantly limit its oral absorption and bioavailability, making it difficult to achieve and sustain therapeutic concentrations in the bloodstream, particularly for single-dose cures.[6][4] To overcome these limitations, various formulation strategies have been explored, primarily focusing on prodrug development and advanced drug delivery systems.[7][8]

This document provides an overview of these strategies, summarizing key quantitative data and providing detailed protocols for the formulation and evaluation of this compound, to guide researchers in the development of orally bioavailable formulations.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations

The following tables summarize the pharmacokinetic and efficacy data for this compound and its prodrugs from preclinical studies in murine models. These formulations aim to increase the systemic exposure of the active this compound molecule.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of a Prodrug Formulation in Mice [6][4]

Compound AdministeredMolar Equivalent Dose (mg/kg)Cmax of this compound (µM)Time to Cmax (Tmax) (hours)Relative Bioavailability (AUC) Increase vs. This compound
This compound3.0~1.5 - 2.0~8Baseline
ELQ-337 (Prodrug)3.5 (equivalent to 3.0 mg/kg this compound)5.96~3-fold

Table 2: In Vivo Efficacy of this compound and its Prodrugs Against P. yoelii in Mice (4-Day Suppression Test) [3][7]

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)Non-recrudescence Dose (mg/kg/day)
This compound0.020.051.0
ELQ-331 (Prodrug)0.020.051.0
ELQ-337 (Prodrug)0.020.050.3 - 1.0

Experimental Protocols

Protocol 1: Preparation of a Prodrug-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a prodrug of this compound, such as ELQ-331, to improve its solubility and oral absorption.[8]

Materials:

  • ELQ-331 (or other suitable prodrug)

  • Oil (e.g., Capmul® MCM)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® P)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of ELQ-331 in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: To identify the optimal self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in their optimized ratio into a clear glass vial.

    • Add the calculated amount of ELQ-331 to the mixture.

    • Gently heat the mixture in a water bath at 40°C to facilitate the dissolution of the prodrug.

    • Vortex the mixture until a clear, homogenous solution is obtained.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in a suitable aqueous medium and measure the emulsion droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle agitation and record the time taken for it to form a homogenous emulsion.

Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines the procedure for evaluating the pharmacokinetic profile of a novel this compound formulation compared to a control formulation.[3][6]

Materials:

  • Test formulation of this compound or its prodrug

  • Control formulation (e.g., this compound in PEG 400)

  • Female CF1 mice (or other suitable strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 72 hours before the experiment.

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single oral dose of the test and control formulations to separate groups of mice via oral gavage. Ensure accurate dosing based on body weight.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.

    • Compare the parameters of the test formulation to the control to determine the relative improvement in oral bioavailability.

Protocol 3: In Vivo Efficacy Assessment using the 4-Day Suppressive Test

This protocol, based on the Peters' 4-day suppressive test, is used to evaluate the in vivo antimalarial efficacy of this compound formulations.[3][7]

Materials:

  • Plasmodium yoelii infected donor mouse

  • Female CF1 mice

  • Test formulation of this compound

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • On day 0, infect mice intravenously with approximately 1 x 10^7 P. yoelii parasitized red blood cells from a donor mouse.

  • Treatment:

    • Starting 24 hours post-infection (day 1), administer the test formulation and vehicle control orally once daily for four consecutive days (days 1-4).

  • Parasitemia Determination:

    • On day 5, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the mean parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia for the test formulation group relative to the vehicle control group.

    • Calculate the ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening optimization Formulation Optimization (e.g., Ternary Diagram) solubility->optimization preparation Formulation Preparation (e.g., SEDDS, Nanoparticles) optimization->preparation dls Particle Size & PDI (DLS) preparation->dls morphology Morphology (TEM/SEM) preparation->morphology release In Vitro Release preparation->release pk_study Pharmacokinetic Study (Mice) preparation->pk_study efficacy_study Efficacy Study (4-Day Suppressive Test) pk_study->efficacy_study

Caption: Workflow for developing and evaluating improved this compound formulations.

signaling_pathway cluster_parasite Plasmodium Parasite Mitochondrion q_pool Ubiquinone Pool bc1 Cytochrome bc1 Complex q_pool->bc1 e- cyt_c Cytochrome c bc1->cyt_c e- atp_synthesis ATP Synthesis cyt_c->atp_synthesis Drives parasite_death Parasite Death atp_synthesis->parasite_death elq300 This compound elq300->bc1 Inhibits at Qi site

Caption: Mechanism of action of this compound on the parasite's electron transport chain.

References

Application Notes and Protocols for the Development of Elq-300 Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of prodrugs for the antimalarial candidate Elq-300. The protocols and data herein are compiled from preclinical studies aimed at overcoming the physicochemical challenges of this compound to enhance its therapeutic potential.

Introduction to this compound and the Rationale for a Prodrug Approach

This compound is a potent antimalarial compound belonging to the 4(1H)-quinolone-3-diarylether class. It exhibits broad activity against multiple life cycle stages of Plasmodium falciparum, including the liver, blood, and transmission stages.[1][2] A significant hurdle in the clinical development of this compound is its poor physicochemical properties, namely low aqueous solubility and high crystallinity.[1][3][4] These characteristics limit its oral absorption, making it difficult to achieve blood concentrations sufficient for a single-dose cure and to establish a wide therapeutic window in preclinical toxicology studies.[1][5]

A prodrug strategy is a well-established method to improve the pharmaceutical properties of a drug candidate.[2] Prodrugs are inactive derivatives of a drug molecule that, following administration, are converted in vivo to the active parent drug. For this compound, the primary goal of a prodrug approach is to transiently modify its structure to enhance solubility and absorption, thereby increasing the systemic exposure of the active this compound. This document focuses on the development and evaluation of two successful classes of this compound prodrugs: O-linked carbonate esters (e.g., ELQ-337) and alkoxycarbonate esters (e.g., ELQ-331).

Mechanism of Action

This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium parasites.[6] Specifically, it inhibits the Qi site of this complex, disrupting mitochondrial function and leading to parasite death.[1][3] This mechanism is distinct from that of the registered antimalarial atovaquone, which targets the Qo site of the same complex.[1][2] The dual-site inhibition strategy, combining this compound with a Qo site inhibitor like atovaquone, has shown to be highly effective.[2]

Elq300_Mechanism_of_Action cluster_Mitochondrion Plasmodium Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I UQ Ubiquinone Pool Complex_I->UQ e- Complex_II Complex II Complex_II->UQ e- Cyt_bc1 Cytochrome bc1 (Complex III) UQ->Cyt_bc1 e- Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Elq300 This compound Elq300->Cyt_bc1 Inhibits Qi site Prodrug This compound Prodrug (e.g., ELQ-337, ELQ-331) Prodrug->Elq300 Bioactivation Esterases Host/Parasite Esterases Esterases->Prodrug

Caption: Mechanism of this compound action and prodrug bioactivation.

Prodrug Synthesis Protocols

The following protocols describe the synthesis of representative this compound prodrugs.

Synthesis of ELQ-337 (O-linked Carbonate Ester)

This protocol is adapted from the one-step synthesis of ELQ-337.[1][5]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Hexanes

  • Flame-dried 50-mL round-bottom flask

  • Stir bar, heating mantle, condenser, and argon atmosphere setup

Procedure:

  • To a flame-dried 50-mL round-bottom flask under an argon atmosphere, add this compound (0.5 g, 1.05 mmol) and anhydrous THF (5 mL).

  • Carefully add sodium hydride (84 mg of 60% dispersion, 2.1 mmol, 2 equivalents).

  • Heat the suspension to 60°C with stirring for 30 minutes or until a clear solution is formed.

  • Remove the flask from the heat and allow it to cool slightly.

  • Add ethyl chloroformate (200 µL, 2.1 mmol, 2 equivalents) dropwise via syringe. An immediate white precipitate will form.

  • Stir the suspension for 5 minutes at room temperature.

  • Quench the reaction by the dropwise addition of water.

  • Dilute the mixture with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with brine (5 mL) and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from dichloromethane/hexanes to yield ELQ-337 as white microcrystals.

Synthesis of Alkoxycarbonate Ester Prodrugs (e.g., ELQ-331)

This protocol describes a general method for synthesizing alkoxycarbonate ester prodrugs of this compound.[2]

Materials:

  • This compound

  • Potassium carbonate

  • Tetrabutylammonium iodide (TBAI)

  • Appropriate chloromethyl alkoxycarbonate ester (e.g., chloromethyl ethyl carbonate for ELQ-331)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), potassium carbonate, and a catalytic amount of TBAI in anhydrous DMF.

  • Add the corresponding chloromethyl alkoxycarbonate ester (e.g., for ELQ-331, this would be chloromethyl ethyl carbonate).

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction for completion by thin-layer chromatography or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired alkoxycarbonate ester prodrug.

In Vitro Evaluation Protocols

The following protocols are essential for characterizing the activity and metabolic stability of this compound prodrugs.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of the compounds against P. falciparum strains.

Materials:

  • P. falciparum cultures (e.g., D6, Dd2, Tm90-C2B strains)

  • Human erythrocytes

  • Complete culture medium

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Test compounds (this compound and prodrugs) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add parasitized erythrocytes (at a desired parasitemia and hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence using a microplate reader.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cytochrome bc1 Complex Inhibition Assay

This assay measures the 50% inhibitory concentration (IC50) of compounds against the isolated P. falciparum cytochrome bc1 complex.[1][3]

Materials:

  • Isolated, hemozoin-free P. falciparum mitochondrial preparation

  • Horse heart cytochrome c

  • 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol) as the substrate

  • Buffered solution (pH 7.4)

  • Test compounds (this compound and prodrugs)

  • Dual-wavelength spectrophotometer

Procedure:

  • The cytochrome c reductase activity is monitored by the change in absorbance at 550 nm relative to 541 nm.

  • The assay is performed at 35°C in a stirred cuvette containing the buffered solution and horse heart cytochrome c.

  • The reaction is initiated by adding the mitochondrial preparation, the test inhibitor at various concentrations, and decylubiquinol.

  • Record the rate of cytochrome c reduction.

  • Calculate the IC50 values from the dose-response curves.

In Vitro Metabolic Stability Assay

This assay evaluates the conversion of the prodrug to this compound in the presence of liver microsomes.[1][2]

Materials:

  • Pooled human or murine hepatic microsomes

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test prodrug

  • Control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubate the test prodrug (e.g., at 1 µM) with hepatic microsomes at 37°C in the presence or absence of an NADPH regenerating system.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of this compound.

  • Determine the rate of conversion and the half-life of the prodrug.

In Vivo Evaluation Protocols

Animal models are crucial for assessing the efficacy and pharmacokinetics of this compound prodrugs.

Murine Malaria Efficacy Test (4-Day Suppression Test)

This model, also known as the Peters' 4-day test, evaluates the in vivo blood-stage activity of the compounds.[1]

Animals:

  • Female CF1 or Swiss outbred mice

Procedure:

  • Infection (Day 0): Infect mice intravenously with Plasmodium yoelii parasitized erythrocytes.

  • Dosing (Days 1-4): Administer the test compounds (formulated in a vehicle like PEG 400) orally by gavage once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Measurement (Day 5): Prepare Giemsa-stained thin blood smears from tail blood and determine the percentage of parasitized erythrocytes by microscopy.

  • Data Analysis: Calculate the 50% and 90% effective doses (ED50 and ED90) by comparing the parasitemia in treated groups to the vehicle control group. Monitor the mice for up to 30 days to determine the non-recrudescence dose (NRD).

Single-Dose Cure Murine Malaria Model

This model assesses the ability of a single dose of a compound to cure a patent infection.

Procedure:

  • Establish a patent P. yoelii infection in mice (i.e., detectable parasitemia).

  • Administer a single oral dose of the test compound.

  • Monitor parasitemia daily for the first week and then periodically for up to 30 days to check for recrudescence.

  • The single-dose cure is the lowest dose that clears the infection without any reappearance of parasites.

In Vivo Pharmacokinetic Study in Mice

This study determines the plasma concentration-time profile of this compound after oral administration of the parent drug and its prodrug.[1]

Animals:

  • Non-fasted female Swiss outbred mice

Procedure:

  • Administer a single oral dose of this compound or a molar equivalent dose of the prodrug, formulated in a suitable vehicle (e.g., neat PEG 400).

  • Collect blood samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 24, 48, 72 hours) via submandibular bleed or terminal cardiac puncture.

  • Process the blood to obtain plasma.

  • Extract this compound from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

prodrug_development_workflow Start Start: This compound with Poor Physicochemical Properties Synthesis Prodrug Synthesis (e.g., Carbonate or Alkoxycarbonate Esters) Start->Synthesis InVitro_Eval In Vitro Evaluation Synthesis->InVitro_Eval Antiplasmodial Antiplasmodial Activity (IC50 vs P. falciparum) InVitro_Eval->Antiplasmodial Test Cyt_bc1_Assay Cytochrome bc1 Inhibition (IC50 vs isolated enzyme) InVitro_Eval->Cyt_bc1_Assay Test Metabolic_Stability Metabolic Stability (Conversion to this compound) InVitro_Eval->Metabolic_Stability Test InVivo_Eval In Vivo Evaluation InVitro_Eval->InVivo_Eval Promising Candidates InVivo_Eval->Synthesis Optimization Needed Efficacy Efficacy in Mouse Model (4-Day Test, Single-Dose Cure) InVivo_Eval->Efficacy Test PK Pharmacokinetics (Plasma exposure of this compound) InVivo_Eval->PK Test Lead_Candidate Lead Prodrug Candidate with Enhanced Properties InVivo_Eval->Lead_Candidate Successful Outcome

Caption: Experimental workflow for this compound prodrug development.

Data Presentation

The following tables summarize key quantitative data from the evaluation of this compound and its prodrugs.

Table 1: In Vitro Activity of this compound and Prodrugs

CompoundP. falciparum Strain D6 IC50 (nM)P. falciparum Strain Dd2 IC50 (nM)P. falciparum Strain Tm90-C2B IC50 (nM)P. falciparum Cytochrome bc1 IC50 (nM)
This compound 6.06.02.00.56[1]
ELQ-337 Low nM rangeLow nM rangeLow nM range10,000[1]
ELQ-331 6.06.04.05,300[2]
ELQ-330 623847Not Reported
ELQ-387 330140230Not Reported
Data for ELQ-330, ELQ-331, and ELQ-387 are from a 72-hour SYBR green assay.[2] IC50 values for ELQ-337 against P. falciparum strains are described as being in the low nanomolar range, similar to this compound.[1]

Table 2: In Vivo Efficacy of this compound and Prodrugs in Murine Malaria Model (P. yoelii)

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)Non-Recrudescence Dose (mg/kg/day)Single-Dose Cure (mg/kg)
This compound 0.0200.0601.0>20[2]
ELQ-337 0.020.050.3 - 1.0Low single-digit mg/kg[1][4]
ELQ-331 0.0200.0501.03.0[2][7]
ELQ-330 Not TestedNot TestedNot Tested5.0[2]
ELQ-387 Not TestedNot TestedNot Tested5.0[2]
ED50, ED90, and Non-Recrudescence Dose values are from the 4-day suppression test.[2]

Table 3: Pharmacokinetic Parameters of this compound After Oral Administration of this compound and Prodrug ELQ-337 in Mice

Administered CompoundDoseThis compound Cmax (µM)
This compound 3 mg/kg~1.5 - 2.0
ELQ-337 3.5 mg/kg (molar equivalent)5.9
The administration of ELQ-337 resulted in a 3- to 4-fold enhancement in the delivery of this compound.[1][4]

Conclusion

The development of bioreversible prodrugs, such as the O-linked carbonate ester ELQ-337 and the alkoxycarbonate ester ELQ-331, represents a successful strategy to overcome the physicochemical limitations of this compound.[1][2] These prodrugs demonstrate comparable in vitro antiplasmodial activity to the parent drug, indicating efficient bioactivation.[1][2] Most importantly, they significantly enhance the systemic exposure of this compound in vivo, enabling single-dose cures in murine malaria models at doses where the parent drug is ineffective.[1][2] The protocols and data presented here provide a framework for the continued development and evaluation of this compound prodrugs, with the ultimate goal of delivering a novel, potent, and conveniently dosed antimalarial therapeutic. Further formulation strategies, such as nanomilling and spray-dried dispersions, are also being explored to further improve the oral bioavailability of these promising prodrug candidates.[1]

References

Troubleshooting & Optimization

Overcoming Elq-300 poor aqueous solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges associated with the poor aqueous solubility of Elq-300.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antimalarial candidate?

A1: this compound is an experimental antimalarial medication belonging to the 4-quinolone-3-diarylether class.[1] Its promise lies in its potent, parasiticidal activity against all life cycle stages of Plasmodium falciparum, including the liver, blood, and transmission stages (gametocytes, zygotes, and ookinetes).[2][3][4][5] this compound functions by inhibiting the parasite's mitochondrial cytochrome bc1 complex (also known as complex III) at the Qi site, which is crucial for pyrimidine biosynthesis.[1][3][4][5] This dual-site inhibition strategy, when combined with Qo site inhibitors like atovaquone, is highly effective.[3]

Q2: What are the primary physicochemical limitations hindering the clinical development of this compound?

A2: The most significant obstacle to the clinical development of this compound is its challenging physicochemical properties.[2][5][6] Specifically, it has very poor aqueous solubility and high crystallinity, indicated by a decomposition temperature of approximately 314°C.[3][4][5][7] These factors severely limit its oral absorption, especially at the higher doses required to achieve single-dose cures and to establish a sufficient safety margin for regulatory approval.[2][4][6]

Q3: What is the main strategy to overcome this compound's solubility and absorption issues?

A3: The primary and most successful strategy has been the development of bioreversible prodrugs.[2][3][4][5] Prodrugs are chemically modified, inactive derivatives that are converted into the active parent drug (this compound) in the body.[3] This approach addresses the physicochemical limitations of this compound without altering its potent mechanism of action.[2]

Q4: How do prodrugs like ELQ-331 and ELQ-337 improve the delivery of this compound?

A4: O-linked carbonate ester prodrugs, such as ELQ-331 and ELQ-337, improve this compound delivery in two key ways. First, they significantly reduce the molecule's crystallinity, as shown by their much lower melting points compared to the parent drug.[3][4][7] This reduced crystal lattice strength helps prevent precipitation in gastric fluids.[4][5] Second, these prodrugs are readily converted into active this compound by host esterase enzymes, primarily in the liver and bloodstream, leading to a 3- to 4-fold enhancement in drug delivery and higher plasma concentrations.[2][3][5]

Q5: The this compound prodrugs themselves have poor solubility. What formulation strategies can be used to address this?

A5: While prodrugs solve the crystallinity issue, they are still poorly soluble molecules.[8] To enhance their dissolution and bioavailability, advanced formulation strategies are necessary. The two most effective methods investigated for the prodrug ELQ-331 are:

  • Spray-Dried Dispersions (SDD): This involves creating an amorphous solid dispersion of the prodrug with a polymer carrier, such as Soluplus®.[8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations containing oils, surfactants, and co-surfactants that spontaneously form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8][9][10]

Q6: Which advanced formulation strategy is more effective for an this compound prodrug: SDD or SEDDS?

A6: Based on preclinical studies in rats with the prodrug ELQ-331, SEDDS formulations demonstrated superior performance.[9] The exposure levels of the active drug, this compound, were approximately 1.4-fold higher (based on Area Under the Curve, AUC) with the SEDDS formulation compared to the SDD formulation.[9]

Troubleshooting Guide

Issue 1: Low or inconsistent oral bioavailability of this compound in preclinical animal studies.

  • Potential Cause: Precipitation of the highly crystalline this compound in the gastrointestinal tract following administration in a cosolvent vehicle like Polyethylene Glycol 400 (PEG 400).[4][5] Oral absorption is good at very low doses (0.1 to 1 mg/kg) but diminishes as the dose increases.[4][5]

  • Recommended Solutions:

    • Switch to a Prodrug: The most effective solution is to use a prodrug like ELQ-331 or ELQ-337. These have lower crystallinity and are designed to enhance oral absorption significantly.[2][3]

    • Verify Solubilization for Low Doses: If using the parent this compound at low, therapeutic doses, ensure it is completely dissolved in the vehicle (e.g., PEG 400) before administration. Be aware that the solubility limit of this compound in PEG 400 is a known constraint for achieving high doses.[3]

Issue 2: Difficulty achieving plasma concentrations high enough for toxicology studies or to demonstrate a single-dose cure.

  • Potential Cause: The maximum achievable dose is limited by the poor solubility of this compound in standard oral formulation vehicles.[3][4] This prevents the attainment of blood concentrations sufficient to establish a therapeutic window or achieve a curative effect with a single dose.[6]

  • Recommended Solutions:

    • Utilize a Prodrug Strategy: An O-linked carbonate ester prodrug like ELQ-337 can enhance the delivery of active this compound by 3- to 4-fold, reaching a maximum serum concentration (Cmax) of 5.9 μM at a 3 mg/kg equivalent dose, which is sufficient for these studies.[2][5]

    • Explore Sustained-Release Formulations: For long-term chemoprotection studies, consider developing a sustained-release injectable formulation of an this compound prodrug in an oil depot or other extended-release matrix.[11]

Issue 3: The selected this compound prodrug (e.g., ELQ-331) still exhibits poor dissolution and suboptimal bioavailability.

  • Potential Cause: The prodrug itself is a poorly water-soluble compound, even though its crystallinity is reduced.[8]

  • Recommended Solutions:

    • Develop a Spray-Dried Dispersion (SDD): Formulate the prodrug as an amorphous SDD using a polymer carrier (e.g., Soluplus®). This can improve solubility by up to 10-fold in simulated intestinal fluid.[9] Adding a surfactant like sodium lauryl sulphate can further boost this to ~28.5-fold.[9]

    • Develop a Self-Emulsifying Drug Delivery System (SEDDS): For potentially superior bioavailability, formulate the prodrug into a SEDDS. This approach has been shown to yield higher plasma exposure of the active this compound compared to SDDs in preclinical models.[9]

Data Summary

Table 1: Physicochemical and In Vitro Properties of this compound and its Prodrugs

CompoundMolar Mass ( g/mol )Melting Point (°C)Cytochrome bc1 Inhibition (IC50)
This compound 475.85[1]~314 (decomposes)[3][4][7]~0.56 nM[4]
ELQ-330 -99.7[3][7]>10,000-fold higher than this compound[3][4]
ELQ-331 -103.5[3][7]>10,000-fold higher than this compound[3][4]
ELQ-337 -160[4]10 μM (>10,000-fold higher than this compound)[4]
ELQ-387 -135[3][7]>10,000-fold higher than this compound[3][4]

Table 2: Comparison of Advanced Formulation Strategies for Prodrug ELQ-331

Formulation StrategyKey ComponentsSolubility Enhancement (in FaSSIF)In Vivo Bioavailability (Rat Model)
Spray-Dried Dispersion (SDD) ELQ-331, Soluplus®, Aeroperl® 300~10-fold vs. unformulated drug[9]Baseline
SDD + Surfactant SDD components + Sodium Lauryl Sulphate~28.5-fold vs. unformulated drug[9]Not specified
Self-Emulsifying System (SEDDS) ELQ-331, Oils, Surfactants, Co-surfactantsNot quantified, but effective~1.4-fold higher AUC of this compound vs. SDD[9]

Visualizations

Elq300_MoA cluster_mito Parasite Mitochondrion cluster_inhibition Mechanism of Inhibition ETC Electron Transport Chain (ETC) bc1 Cytochrome bc1 Complex (Complex III) ETC->bc1 Electrons cyto_c Cytochrome c bc1->cyto_c Electrons Pyrimidine Pyrimidine Biosynthesis (Required for DNA/RNA) bc1->Pyrimidine Inhibition ATP ATP Production bc1->ATP Inhibition Elq300 This compound Qi_site Qi Site Elq300->Qi_site Binds to

Caption: this compound mechanism of action within the parasite mitochondrion.

Prodrug_Workflow cluster_admin Administration & Absorption cluster_conversion Bioactivation Admin Oral Administration of Prodrug (e.g., ELQ-337) GI Gastrointestinal Tract Admin->GI Portal Portal Vein (Absorption) GI->Portal Lower Crystallinity Improves Absorption Liver Liver Portal->Liver Esterases Host Esterases Liver->Esterases Contains Elq300_Active Active this compound in Bloodstream Esterases->Elq300_Active Cleaves Prodrug to release

Caption: Workflow of the this compound prodrug strategy.

Troubleshooting_Logic cluster_solutions Recommended Solutions start Start: Low in vivo exposure of this compound q1 Are you using the parent this compound drug? start->q1 sol1 Switch to a Prodrug (e.g., ELQ-331, ELQ-337) to reduce crystallinity and improve absorption. q1->sol1 Yes q2 Is the prodrug formulated to enhance its own poor solubility? q1->q2 No (Using Prodrug) sol2 Formulate prodrug using SDD or SEDDS. q2->sol2 No sol3 Consider SEDDS for potentially higher bioavailability. sol2->sol3

Caption: Troubleshooting logic for poor this compound bioavailability.

Key Experimental Protocols

Protocol 1: Synthesis of an O-linked Carbonate Ester Prodrug (ELQ-337)

This protocol is adapted from the synthesis of ELQ-337 and is intended for informational purposes. Researchers should consult the primary literature and ensure all appropriate safety measures are in place.[4]

  • Preparation: To a flame-dried 50-mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq), sodium hydride (60% dispersion in mineral oil, 2.0 eq), and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Heat the resulting suspension to 60°C and stir for approximately 30 minutes, or until a clear solution is obtained, indicating the formation of the sodium salt of this compound.

  • Reaction: Cool the mixture to room temperature. Add ethyl chloroformate (1.5 eq) dropwise. The reaction is typically rapid and complete within minutes.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ELQ-337.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a general guideline based on the development of SEDDS for ELQ-331. Specific components and ratios must be optimized based on solubility and ternary phase diagram analysis.[8][9]

  • Component Selection:

    • Oil Phase: Screen various oils (e.g., Capmul® MCM, oleic acid) for high solubility of the this compound prodrug.

    • Surfactant: Screen various non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil.

    • Co-surfactant: Screen co-surfactants (e.g., Transcutol® P, PEG 400) to improve emulsification and drug solubility.

  • Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by preparing various mixtures of the oil, surfactant, and co-surfactant at different ratios and observing their ability to form a clear, homogenous mixture upon gentle agitation and dilution with an aqueous medium.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Add the this compound prodrug to the mixture.

    • Vortex or stir the mixture gently at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and the solution is clear and homogenous.

  • Characterization: Evaluate the resulting SEDDS formulation for self-emulsification time, particle size distribution upon dilution, and thermodynamic stability.

Protocol 3: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)

All animal studies must be conducted in accordance with approved institutional and national guidelines for animal care and use.[4][5]

  • Animal Model: Use an appropriate mouse strain (e.g., female Swiss outbred mice). Allow animals to acclimate and ensure access to food and water ad libitum.

  • Formulation Preparation:

    • Prepare the this compound or prodrug formulation (e.g., solution in PEG 400, SDD suspension, or SEDDS) immediately before administration.

    • For solutions or suspensions, sonicate for approximately 60 minutes to ensure homogeneity.

  • Dosing:

    • Administer the formulation orally by gavage at a defined volume (e.g., 0.1 mL per mouse).

    • Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of the prodrug and the active this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

References

Addressing potential off-target effects of Elq-300

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elq-300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, with a focus on off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antimalarial agent that belongs to the class of 4-quinolone-3-diarylethers.[1] Its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain in Plasmodium parasites.[1][2] Specifically, this compound targets the Qi site of cytochrome b, a subunit of the cytochrome bc1 complex.[3][4] This inhibition disrupts the parasite's mitochondrial function, leading to a collapse of the mitochondrial membrane potential and ultimately inhibiting pyrimidine biosynthesis, which is essential for parasite survival.[3][5]

Q2: How does the binding site of this compound differ from that of atovaquone?

A2: this compound and atovaquone both target the cytochrome bc1 complex, but they bind to different sites. This compound is a Qi site inhibitor, while atovaquone binds to the Qo site.[3][6] This difference in binding sites is significant because it means that this compound is effective against atovaquone-resistant strains of P. falciparum that have mutations in the Qo site.[6] The use of both a Qi and a Qo site inhibitor in combination can be a strategy to prevent the development of drug resistance.

Q3: What is the known selectivity of this compound for the parasite's mitochondria over mammalian mitochondria?

A3: this compound has a high selectivity for the parasite's cytochrome bc1 complex over the mammalian ortholog.[4][7] Studies have shown that this compound is not cytotoxic to a variety of mammalian cell lines and does not inhibit ATP production in these cells at concentrations effective against Plasmodium.[7][8] The 50% inhibitory concentrations for this compound in several mammalian cell lines were found to be greater than 10 µM, which provides a high in vitro selectivity index (over 1000-fold) compared to its nanomolar potency against the parasite.[9]

Q4: How should this compound be stored and handled in the laboratory?

A4: For long-term storage, this compound should be kept as a solid at -20°C. For experimental use, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. These stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, it is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells being studied.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cytotoxicity in a Non-Parasitic Cell Line

Symptoms:

  • Reduced cell viability in your uninfected host cell line or a non-target mammalian cell line after treatment with this compound.

  • Increased apoptosis or necrosis observed in control cell lines.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Toxicity 1. Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%).2. Run a Solvent Control: Always include a vehicle control (medium with the same concentration of solvent as your this compound treatment) in your experiments to differentiate between compound and solvent effects.
High this compound Concentration 1. Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line. While this compound is highly selective, very high concentrations may induce off-target effects.[7] 2. Compare with Parasite IC50: Ensure your experimental concentrations are relevant to the anti-parasitic activity.
Mitochondrial Stress in Sensitive Cell Lines 1. Assess Mitochondrial Function: If you suspect mitochondrial toxicity, perform assays to measure mitochondrial respiration (see Protocol 1), membrane potential (see Protocol 2), and cellular ATP levels (see Protocol 3).2. Culture in Glucose-Rich Medium: Some cell lines are more sensitive to mitochondrial inhibitors when forced to rely on oxidative phosphorylation. Ensure your medium contains sufficient glucose to allow for glycolysis.[6]
Compound Instability or Degradation 1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment.2. Verify Compound Integrity: If problems persist, consider analytical methods to confirm the purity and concentration of your this compound stock.
Issue 2: Lack of Efficacy Against Plasmodium Parasites

Symptoms:

  • Higher than expected IC50 values for this compound against your Plasmodium strain.

  • Inconsistent results in parasite killing assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Solubility Issues 1. Ensure Complete Dissolution: this compound has poor aqueous solubility.[3] Ensure your stock solution is fully dissolved before preparing dilutions.2. Avoid Precipitation: When diluting into aqueous culture medium, vortex or mix thoroughly to prevent precipitation. Visually inspect for any precipitate.
Drug-Resistant Parasite Strain 1. Verify Strain Genotype: If you are not using a wild-type strain, confirm its genotype, particularly for mutations in the cytochrome b gene.2. Test Against a Control Strain: Include a known this compound-sensitive strain in your assays to validate your experimental setup and compound activity.
Assay-Specific Issues 1. Optimize Assay Conditions: Review your assay protocol, including parasite density, incubation time, and the method for measuring viability (e.g., SYBR Green I).2. Check Reagent Quality: Ensure all assay reagents are within their expiration dates and stored correctly.
Incorrect Drug Concentration 1. Verify Dilutions: Double-check all calculations and dilutions for the preparation of your working solutions.2. Calibrate Pipettes: Ensure the accuracy of your pipettes.

Data Presentation: In Vitro Activity and Cytotoxicity of this compound

The following tables summarize the reported in vitro activity of this compound against various Plasmodium species and its cytotoxicity against mammalian cell lines.

Table 1: Anti-plasmodial Activity of this compound

Parasite Species Strain EC50 / IC50 (nM) Reference
P. falciparumD6~1.5[9]
P. falciparumDd2~1.5[9]
P. falciparumTM90C2B (Atovaquone-resistant)~1.5[9]
P. falciparumField Isolates14.9 (median)[10]
P. vivaxField Isolates17.9 (median)[10]

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

Cell Line Description IC50 (µM) Reference
J774Mouse Macrophages>10[9]
Human Foreskin FibroblastsLow-passage primary cells>10[9]
Murine Bone Marrow Progenitor CellsCFU-GM, BFU-E, CFU-GEMM>10[9]

Experimental Protocols

Protocol 1: Assessing Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol provides a general method for performing a mitochondrial stress test to evaluate the impact of this compound on the oxygen consumption rate (OCR) of mammalian cells.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XFe96) and corresponding cell culture plates and sensor cartridges.

  • Cell culture medium, serum, and supplements.

  • Seahorse XF Calibrant solution.

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).[11]

  • This compound stock solution.

  • Poly-D-lysine (for coating plates, if necessary for cell adhesion).

Methodology:

  • Cell Seeding:

    • The day before the assay, seed your mammalian cells into the wells of a Seahorse XF cell culture plate at a pre-determined optimal density.

    • Leave the four corner wells empty for background correction.

    • Allow cells to adhere overnight in a CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[2]

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine).

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[12]

    • Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A, and this compound) in the assay medium at the desired final concentrations. Load them into the appropriate injection ports of the hydrated sensor cartridge.

  • Data Acquisition:

    • Calibrate the sensor cartridge in the extracellular flux analyzer.

    • Replace the calibrant plate with your cell plate.

    • The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure key parameters of mitochondrial function:

      • This compound (or vehicle): To measure its direct effect on basal respiration.

      • Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

      • FCCP: An uncoupling agent to induce maximal respiration.

      • Rotenone & Antimycin A: To inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

  • Data Analysis:

    • After the run, normalize the OCR data to the number of cells or protein content per well.

    • Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in this compound-treated cells compared to vehicle-treated controls.

Protocol 2: Measuring Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the cationic dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in cells with low ΔΨm, it remains as monomers that fluoresce green.

Materials:

  • JC-1 dye.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • FACS buffer (PBS with 1-2% FBS).

  • CCCP (a protonophore, used as a positive control for mitochondrial depolarization).

  • Flow cytometer or fluorescence microscope.

Methodology:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (CCCP).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[13]

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[14]

  • Cell Harvesting and Washing (for Flow Cytometry):

    • After incubation, collect the cells (using trypsin if adherent).

    • Wash the cells twice with PBS or FACS buffer by centrifuging at a low speed (e.g., 400 x g for 5 minutes) and resuspending the pellet.[15]

    • Resuspend the final cell pellet in FACS buffer for analysis.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for green and red fluorescence.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Protocol 3: Quantifying Cellular ATP Levels

This protocol uses a luciferase-based assay to measure total cellular ATP as an indicator of cell viability and metabolic activity.

Materials:

  • A commercial ATP quantification kit (e.g., containing a cell lysis reagent, luciferase, and D-luciferin substrate).

  • Opaque-walled multi-well plates (suitable for luminescence measurements).

  • Luminometer.

  • ATP standard for generating a standard curve.

Methodology:

  • Cell Treatment:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

    • Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control.

  • ATP Assay:

    • Equilibrate the plate and the ATP assay reagents to room temperature.

    • Add the ATP detection reagent (which typically includes a lysis buffer and the luciferase/luciferin mixture) to each well according to the manufacturer's instructions.[16]

    • Mix the contents of the wells, usually by orbital shaking for a few minutes, to ensure complete cell lysis and reaction initiation.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The integration time will depend on the sensitivity of the instrument.

  • Data Analysis:

    • Generate an ATP standard curve using the provided ATP standard.

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Calculate the ATP concentration in each sample based on the standard curve. A decrease in ATP levels in this compound-treated cells can indicate mitochondrial dysfunction or cytotoxicity.

Visualizations

Signaling Pathway Diagram

G cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ gradient Elq300 This compound Elq300->Complex_III Inhibits Qi site Atovaquone Atovaquone Atovaquone->Complex_III Inhibits Qo site

Caption: Inhibition sites of this compound and Atovaquone in the ETC.

Experimental Workflow Diagram

G start Start: Observe Unexpected Cytotoxicity check_solvent Step 1: Verify Solvent Concentration & Run Control start->check_solvent dose_response Step 2: Perform Dose-Response Curve in Mammalian Cells check_solvent->dose_response assess_mito Step 3: Assess Mitochondrial Function (OCR, ΔΨm, ATP) dose_response->assess_mito interpret Step 4: Interpret Data assess_mito->interpret conclusion Conclusion: Determine if Effect is Off-Target or Experimental Artifact interpret->conclusion G inconsistent_results Inconsistent Results in Parasite Viability Assay solubility Is this compound fully dissolved? (Poor aqueous solubility) inconsistent_results->solubility strain Is the parasite strain sensitive? (Check genotype) inconsistent_results->strain assay_conditions Are assay conditions optimal? (Cell density, incubation time) inconsistent_results->assay_conditions solubility_yes Yes solubility->solubility_yes solubility_no No solubility->solubility_no strain_yes Yes strain->strain_yes strain_no No strain->strain_no assay_yes Yes assay_conditions->assay_yes assay_no No assay_conditions->assay_no solubility_yes->strain troubleshoot_solubility Action: Improve Solubilization (e.g., vortexing, sonication) solubility_no->troubleshoot_solubility strain_yes->assay_conditions troubleshoot_strain Action: Use a known sensitive strain as a positive control strain_no->troubleshoot_strain review_data Review Data and Repeat assay_yes->review_data troubleshoot_assay Action: Re-optimize assay parameters assay_no->troubleshoot_assay troubleshoot_solubility->review_data troubleshoot_strain->review_data troubleshoot_assay->review_data

References

Navigating In Vivo Efficacy Studies with Elq-300: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vivo dosage of Elq-300, a potent antimalarial compound. Addressing common challenges encountered during experimental studies, this resource offers troubleshooting advice and frequently asked questions to ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the mitochondrial cytochrome bc1 complex, also known as complex III in the electron transport chain.[1][2] It specifically targets the Qi site of this complex in Plasmodium parasites.[3][4] This inhibition disrupts the parasite's pyrimidine biosynthesis pathway, which is essential for its survival.[3]

Q2: What are the primary challenges when working with this compound in vivo?

A2: The principal challenge with this compound is its very low aqueous solubility and high crystallinity.[3][5][6][7] This can lead to poor oral absorption and limit the achievable blood concentrations, making it difficult to establish a clear dose-response relationship and adequate safety margins in preclinical studies.[5][7]

Q3: How can the poor solubility of this compound be overcome for in vivo studies?

A3: To counteract its low solubility, this compound is often formulated in vehicles like polyethylene glycol 400 (PEG 400).[4][8][9] Additionally, the development of prodrugs, such as ELQ-337, has been a successful strategy to enhance oral bioavailability.[3][7] These prodrugs are converted to the active this compound by host esterases.[6]

Q4: What are the typical effective dose ranges for this compound in murine models of malaria?

A4: In murine models infected with P. yoelii, this compound has demonstrated high efficacy at very low doses. For a 4-day suppression test, the ED50 is approximately 0.02 mg/kg/day and the ED90 is around 0.05-0.06 mg/kg/day.[3][6] A non-recrudescence dose (curative dose) is typically observed at 1.0 mg/kg/day in these multi-dose regimens.[3][6]

Q5: Is this compound effective against all stages of the malaria parasite?

A5: Yes, preclinical studies have shown that this compound is active against all life cycle stages of Plasmodium falciparum and Plasmodium vivax that are involved in malaria transmission.[1][2] This includes the liver, blood, and transmission stages (gametocytes, zygotes, and ookinetes).[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals. Inconsistent oral gavage technique. Precipitation of this compound in the dosing solution.Ensure proper training on oral gavage to minimize variability. Prepare fresh dosing solutions and ensure this compound is fully dissolved in the vehicle (e.g., PEG 400) before each administration. Sonication may aid in dissolution.[4]
Lower than expected efficacy at previously reported effective doses. Poor absorption due to formulation issues. Incorrect parasite strain or inoculum size.Re-evaluate the formulation strategy. Consider using a prodrug like ELQ-337 for enhanced delivery.[7] Verify the parasite strain and ensure the inoculum size is consistent with the experimental protocol.
Precipitation of this compound in the dosing vehicle. Supersaturation of the compound in the chosen vehicle.Prepare dosing solutions at a concentration known to be stable. If higher concentrations are needed, consider alternative formulation strategies such as lipid-based formulations or amorphous dispersions.[5]
Recrudescence of parasitemia after initial clearance. Sub-curative dosing regimen. Emergence of drug-resistant parasites.Increase the dose or the duration of treatment. A non-recrudescence dose of 1 mg/kg/day for 4 days has been shown to be curative in some models.[3][6] While this compound has a low propensity for resistance, this should be monitored.[3]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound and its Prodrug ELQ-337 against P. yoelii in Mice (4-Day Suppression Test)

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)Non-Recrudescence Dose (NRD) (mg/kg/day)
This compound 0.020.061.0
ELQ-337 0.020.051.0

Data compiled from studies utilizing a 4-day suppression test protocol in mice infected with P. yoelii.[3][6]

Table 2: Single-Dose Curative Efficacy of this compound and its Prodrugs

CompoundSingle-Dose Cure (mg/kg)
This compound >20 (solubility limit)
ELQ-337 2.0
ELQ-331 3.0

Data reflects the dose required to clear a patent infection without recrudescence for 30 days post-infection.[6]

Experimental Protocols

Protocol 1: 4-Day Suppressive Test for In Vivo Efficacy

This protocol is adapted from established murine models for antimalarial drug testing.

  • Animal Model: Use female CF1 or Swiss outbred mice.

  • Parasite Inoculation: On day 0, infect mice intravenously with 2.5 × 10^4 to 5.0 × 10^4 P. yoelii parasitized erythrocytes from a donor animal.[3]

  • Drug Preparation: Prepare this compound in a suitable vehicle such as PEG 400. Ensure the compound is fully dissolved. Prepare fresh daily.

  • Drug Administration: Administer the prepared this compound solution orally via gavage once daily for four consecutive days (day 1 to day 4 post-infection).[3][9]

  • Parasitemia Monitoring: On day 5, prepare thin blood smears from tail blood. Stain with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.[3]

  • Efficacy Calculation: Compare the parasitemia levels in the treated groups to a vehicle-treated control group to determine the percent suppression and calculate ED50 and ED90 values.

Protocol 2: Single-Dose Cure Assessment

  • Animal Model and Infection: Follow steps 1 and 2 from Protocol 1.

  • Drug Preparation: Prepare the test compound (e.g., ELQ-337) in a suitable vehicle.

  • Drug Administration: Administer a single oral dose of the compound on day 1 post-infection.[3]

  • Monitoring for Cure: Prepare blood smears on day 5 to assess initial clearance. Continue to monitor for recrudescence by preparing blood smears periodically for up to 30 days post-infection. A mouse is considered cured if no parasites are detected in the blood for the entire 30-day period.

Visualizing Key Processes

Elq_300_Signaling_Pathway cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Qi_site Qi Site Complex_III->Qi_site contains Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Complex_III->Pyrimidine_Biosynthesis Essential for Parasite_Death Parasite Death Pyrimidine_Biosynthesis->Parasite_Death Inhibition leads to Elq_300 This compound Elq_300->Qi_site Inhibits In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Mice) Parasite_Inoculation Infect with Parasite (e.g., P. yoelii) Animal_Model->Parasite_Inoculation Drug_Prep Prepare this compound Formulation Parasite_Inoculation->Drug_Prep Drug_Admin Administer Orally (Single or Multi-dose) Drug_Prep->Drug_Admin Blood_Smear Collect Blood Smears Drug_Admin->Blood_Smear Parasitemia Determine Parasitemia (%) Blood_Smear->Parasitemia Data_Analysis Calculate Efficacy (ED50, ED90, Cure Rate) Parasitemia->Data_Analysis Result Optimized Dosage Data_Analysis->Result

References

Troubleshooting Elq-300 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Elq-300. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation in your this compound solution is most likely due to its low aqueous solubility and high crystallinity.[1][2][3] this compound is a lipophilic molecule and tends to fall out of solution in aqueous media, especially at higher concentrations.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in DMSO.[4][5] For aqueous buffers, it is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as high as your assay allows without causing toxicity, as this will help maintain this compound in solution.

  • Sonication: Gentle sonication of the stock solution before dilution can help dissolve any microcrystals.

  • Warming: Gently warming the solution to 37°C may temporarily improve solubility, but be cautious as prolonged heating can degrade the compound.

  • Formulation Strategies: For in vivo studies, consider formulation strategies such as lipid-based formulations, co-solvents, or amorphous dispersions to improve solubility and absorption.[6][7][8]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?

A2: Yes, inconsistent results can be a direct consequence of this compound's poor solubility leading to variable effective concentrations in your assay. If the compound precipitates, the actual concentration exposed to the cells will be lower and more variable than intended. While this compound itself is a stable molecule, its physical instability in solution (precipitation) is a major challenge.

To mitigate this, it is critical to ensure the compound is fully dissolved at the working concentration. Refer to the troubleshooting steps in Q1 and consider performing a solubility assessment in your specific experimental medium (see the detailed protocol below).

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain).[9][10] Specifically, it targets the Qi site of the complex, which is a different binding site from that of atovaquone, another cytochrome bc1 inhibitor.[10] This mechanism is crucial for its antimalarial activity as it disrupts the parasite's pyrimidine biosynthesis pathway.[2]

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₄H₁₇ClF₃NO₄[9]
Molar Mass 475.85 g·mol⁻¹[9]
Aqueous Solubility Poor / Insoluble (< 0.1 mg/mL)[4][6]
DMSO Solubility 15.62 mg/mL (32.83 mM) with ultrasonic assistance[4]
Physical State Crystalline solid[1][2]
Mechanism of Action Inhibitor of the cytochrome bc₁ complex (Qi site)[9][10]

Experimental Protocols

Protocol: Kinetic Solubility Assessment of this compound in Experimental Medium

This protocol allows for the determination of the kinetic solubility of this compound in your specific cell culture medium or buffer, helping you to identify the maximum concentration at which the compound remains in solution during your experiment.

Materials:

  • This compound powder

  • 100% DMSO (anhydrous)

  • Your experimental aqueous medium (e.g., cell culture medium, buffer)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (e.g., 300-400 nm) or by light scattering (e.g., 600 nm).

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of this compound: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Use gentle vortexing and sonication if necessary to ensure it is fully dissolved.

  • Create a serial dilution series: In a 96-well plate, perform a serial dilution of your this compound stock solution in 100% DMSO.

  • Dilute into experimental medium: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO serial dilution plate to a new 96-well plate containing your experimental aqueous medium (e.g., 198 µL). This will create a final serial dilution of this compound in your medium with a constant final DMSO concentration.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours, 24 hours) to mimic your assay conditions.

  • Measure absorbance/light scattering: After incubation, measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance or light scattering indicates the formation of a precipitate.

  • Determine the kinetic solubility limit: The highest concentration that does not show a significant increase in absorbance or light scattering compared to the vehicle control is considered the kinetic solubility limit of this compound in your specific medium.

Visualizations

Elq300_Troubleshooting_Workflow start Start: this compound Instability Observed (Precipitation, Inconsistent Data) check_stock 1. Check Stock Solution (Is it clear? Is it fully dissolved in DMSO?) start->check_stock prepare_fresh_stock Prepare Fresh Stock in 100% DMSO (Use sonication if needed) check_stock->prepare_fresh_stock No check_working_conc 2. Review Working Concentration (Is it too high for the aqueous medium?) check_stock->check_working_conc Yes prepare_fresh_stock->check_working_conc solubility_assay Perform Kinetic Solubility Assay (Determine max soluble concentration) check_working_conc->solubility_assay Yes check_dmso_conc 3. Verify Final DMSO Concentration (Is it sufficient to maintain solubility?) check_working_conc->check_dmso_conc No adjust_conc Adjust Working Concentration (Use a concentration below the solubility limit) solubility_assay->adjust_conc adjust_conc->check_dmso_conc end End: Stable this compound Solution Achieved adjust_conc->end Problem Solved optimize_dmso Optimize Final DMSO % (Balance solubility and cell viability) check_dmso_conc->optimize_dmso Unsure/No consider_formulation 4. Consider Advanced Formulation (For in vivo or challenging in vitro systems) check_dmso_conc->consider_formulation Yes optimize_dmso->consider_formulation optimize_dmso->end Problem Solved formulation_options Explore Formulation Strategies: - Lipid-based carriers - Co-solvents - Prodrugs (e.g., ELQ-331) consider_formulation->formulation_options formulation_options->end

Caption: Troubleshooting workflow for addressing this compound instability in solution.

Elq300_Signaling_Pathway cluster_etc Mitochondrial Electron Transport Chain (ETC) ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC Pyrimidine_Biosynthesis Pyrimidine Biosynthesis ComplexIII->Pyrimidine_Biosynthesis ETC function is essential for ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Elq300 This compound Elq300->inhibition inhibition->ComplexIII  Inhibits Qi site inhibition->Pyrimidine_Biosynthesis Disrupts Parasite_Growth Parasite Growth Inhibition Pyrimidine_Biosynthesis->Parasite_Growth

Caption: Mechanism of action of this compound via inhibition of the cytochrome bc1 complex.

References

Technical Support Center: Large-Scale Synthesis of Elq-300

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Elq-300, an experimental antimalarial agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale synthesis important?

This compound is a potent, orally bioavailable antimalarial agent that acts as an inhibitor of the cytochrome bc₁ complex in Plasmodium falciparum.[1][2] Its activity against all life cycle stages of the malaria parasite makes it a promising drug candidate.[1][3][4] Large-scale synthesis is crucial for preclinical and clinical development to ensure a sufficient and cost-effective supply of the compound for further studies. A scalable synthesis route has been developed to be amenable to industrial production, reducing costs and avoiding complex purification techniques.[5][6][7][8]

Q2: What are the main challenges associated with the clinical development of this compound?

The primary challenges hindering the clinical development of this compound are its poor aqueous solubility and high crystallinity.[3][9] These physicochemical properties limit its oral absorption, especially at higher doses, making it difficult to achieve the necessary bloodstream concentrations for single-dose cures.[4][9] To address these issues, prodrugs such as ELQ-331 have been developed to improve bioavailability.[10]

Q3: What are the key advantages of the new scalable synthesis route for this compound?

The new, scalable synthesis route offers several advantages over previous methods:

  • Cost-effective: It avoids the use of expensive palladium catalysts.[6]

  • Efficient: It is a relatively short 5-step process with an overall yield of 30-40%.[6]

  • Scalable: The process is designed for large-scale production.[5][6][7]

  • Simpler Purification: It does not require chromatographic separation or high vacuum distillation, relying on recrystallization for purification.[5][6][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield (<30%) in the new scalable synthesis Suboptimal reaction conditions (temperature, time) in the Conrad-Limpach cyclization step.While the cyclization is typically performed at 230-250 °C in Dowtherm A, lower temperatures can be investigated. However, a reaction at 200 °C has been shown to lead to a somewhat lower yield of this compound.[11] Ensure precise temperature control and adequate reaction time as specified in the protocol.
Incomplete Ullmann reaction for the diaryl ether intermediate synthesis.Ensure the use of an appropriate copper catalyst and ligand, and maintain anhydrous conditions. The purity of the starting materials is also critical.
Presence of palladium impurities in the final product (older synthesis route) Inefficient removal of the palladium catalyst after the Suzuki-Miyaura reaction.The older synthesis route's reliance on a palladium catalyst necessitates thorough purification steps. The new scalable synthesis route is recommended to avoid this issue altogether as it is palladium-free.[6]
Difficulty in purification of the final product The high crystallinity and poor solubility of this compound can make recrystallization challenging.Screen various solvent systems for recrystallization. The new scalable synthesis is designed to yield a product that can be purified by a single recrystallization.[6] If solubility remains an issue, consider conversion to a more soluble prodrug form like ELQ-331 for easier handling in subsequent formulation steps.
Formation of isomeric impurities during the Conrad-Limpach reaction The reaction of the β-keto ester with the aniline can potentially lead to the formation of a quinoline isomer.Careful control of the cyclization temperature is crucial. The established protocols for the scalable synthesis are optimized to minimize the formation of such impurities.[11]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and its Prodrugs against P. falciparum

Compound P. falciparum Strain D6 IC₅₀ (nM) P. falciparum Strain Dd2 IC₅₀ (nM) P. falciparum Strain C2B IC₅₀ (nM)
This compound6.06.02.0
ELQ-330623847
ELQ-3316.06.04.0
Data sourced from[3]

Table 2: In Vivo Efficacy of this compound and ELQ-331 in a Murine Malaria Model (P. yoelii)

Compound ED₅₀ (mg/kg/day) ED₉₀ (mg/kg/day) Single Dose Cure (mg/kg)
This compound0.0200.060>20
ELQ-3310.0200.0503.0
Data sourced from[3]

Experimental Protocols

Key Experimental Protocol: New Scalable Synthesis of this compound

This synthesis involves five main steps, starting from commercially available materials and culminating in the formation of this compound. The key reactions are an Ullmann reaction to form the diaryl ether intermediate, followed by acylation and a subsequent Conrad-Limpach reaction.[5][6][8]

Step 1 & 2: Synthesis of the Diaryl Ether β-Keto Ester Intermediate This part of the synthesis involves an Ullmann reaction to couple a phenol with an aryl halide, followed by an acylation step to introduce the β-keto ester functionality. This route is designed to avoid high vacuum distillation for the purification of the key diaryl ether intermediate.[6]

Step 3 & 4: Conrad-Limpach Reaction: Formation of the Quinolone Ring A substituted aniline is reacted with the β-keto ester intermediate to form an enamine, which is then cyclized at high temperature to form the 4(1H)-quinolone core of this compound.[6][11]

Step 5: Final Product Isolation and Purification The crude this compound is purified by recrystallization, avoiding the need for column chromatography.[6]

Visualizations

Elq300_Synthesis_Workflow A Starting Materials (Substituted Phenol & Aryl Halide) B Ullmann Reaction (Diaryl Ether Formation) A->B C Acylation B->C D β-Keto Ester Intermediate C->D F Conrad-Limpach Reaction (Enamine Formation) D->F E Substituted Aniline E->F G Thermal Cyclization F->G H Crude this compound G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow of the new scalable synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impurities Detected check_route Which Synthesis Route? start->check_route new_route New Scalable Route check_route->new_route New old_route Older Suzuki Route check_route->old_route Old check_cyclization Check Conrad-Limpach Conditions (Temp/Time) new_route->check_cyclization check_ullmann Verify Ullmann Reaction (Anhydrous, Catalyst) new_route->check_ullmann check_pd Investigate Palladium Removal old_route->check_pd optimize_recrystallization Optimize Recrystallization Solvent System check_cyclization->optimize_recrystallization check_ullmann->optimize_recrystallization check_pd->optimize_recrystallization

Caption: Troubleshooting logic for this compound synthesis issues.

References

Validation & Comparative

Elq-300 vs. Atovaquone: A Comparative Guide to their Mechanism of Action in Targeting Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent antimalarial compounds, Elq-300 and atovaquone. Both agents target the parasite's mitochondrial cytochrome bc1 complex, an essential enzyme for pyrimidine biosynthesis and parasite survival. However, their distinct binding sites and resulting pharmacological profiles offer different advantages in the fight against malaria, particularly in the context of emerging drug resistance.

At a Glance: Key Differences in Mechanism of Action

FeatureAtovaquoneThis compound
Primary Target Cytochrome bc1 complex (Complex III)Cytochrome bc1 complex (Complex III)
Binding Site Quinol oxidase (Qo) siteQuinone reductase (Qi) site
Effect on Atovaquone-Resistant Strains IneffectiveHighly effective[1]
Resistance Propensity HighLow[2]

Mechanism of Action: A Tale of Two Binding Sites

Both atovaquone and this compound exert their antimalarial effect by inhibiting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of Plasmodium falciparum.[1] This inhibition disrupts the mitochondrial membrane potential and, crucially, halts the regeneration of ubiquinone, a necessary cofactor for the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and therefore for the parasite's replication and survival.

The critical difference between these two compounds lies in their specific binding sites within the cytochrome bc1 complex.

Atovaquone , a hydroxy-1,4-naphthoquinone, is a competitive inhibitor of ubiquinol, binding to the quinol oxidase (Qo) site of cytochrome b, a subunit of the cytochrome bc1 complex.[1] This binding site is where ubiquinol is oxidized.

This compound , a 4(1H)-quinolone-3-diarylether, binds to the quinone reductase (Qi) site of the cytochrome bc1 complex.[1] This is the site where ubiquinone is reduced.

This distinction is of paramount importance in the context of drug resistance. Resistance to atovaquone typically arises from point mutations in the parasite's cytochrome b gene, specifically at or near the Qo binding site. These mutations reduce the binding affinity of atovaquone, rendering the drug ineffective. Because this compound binds to a different site (Qi), it remains highly effective against atovaquone-resistant strains of P. falciparum.[1]

dot

Mechanism of Action: this compound vs. Atovaquone cluster_ETC Mitochondrial Electron Transport Chain cluster_Drugs Drug Inhibition Complex I Complex I Ubiquinone Pool Ubiquinone Pool Complex I->Ubiquinone Pool e- Cytochrome bc1 Cytochrome bc1 Ubiquinone Pool->Cytochrome bc1 Ubiquinol Complex II Complex II Complex II->Ubiquinone Pool e- Cytochrome c Cytochrome c Cytochrome bc1->Cytochrome c e- DHODH Inhibition DHODH Inhibition Cytochrome bc1->DHODH Inhibition Disrupts Ubiquinone Recycling Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- -> H2O Atovaquone Atovaquone Atovaquone->Cytochrome bc1 Inhibits Qo site Elq300 Elq300 Elq300->Cytochrome bc1 Inhibits Qi site Pyrimidine Synthesis Block Pyrimidine Synthesis Block DHODH Inhibition->Pyrimidine Synthesis Block Inhibits Parasite Death Parasite Death Pyrimidine Synthesis Block->Parasite Death Leads to Experimental Workflow: Cytochrome c Reductase Assay A Prepare Reaction Mixture (Buffer, Cytochrome c) B Add Isolated P. falciparum Mitochondria A->B C Add Test Compound (e.g., this compound or Atovaquone) B->C D Initiate Reaction with Decylubiquinol (Substrate) C->D E Monitor Absorbance at 550 nm (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

A Comparative Guide to the Efficacy of Elq-300 and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the preclinical antimalarial candidate Elq-300 and the established drug chloroquine. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.

Introduction and Overview

Malaria remains a significant global health challenge, largely due to the parasite's ability to develop resistance to existing drugs. Chloroquine, a 4-aminoquinoline, was once the frontline treatment for Plasmodium falciparum malaria, but widespread resistance has severely limited its utility.[1][2] This has driven the search for new therapeutic agents with novel mechanisms of action.

This compound is a promising preclinical candidate from a novel class of antimalarials known as 4-quinolone-3-diarylethers.[3] It has demonstrated potent activity against all life cycle stages of the malaria parasite that are involved in transmission.[3][4] This guide compares the efficacy and underlying mechanisms of this compound and chloroquine, supported by in vitro and in vivo experimental data.

Mechanism of Action

The fundamental difference in the efficacy of this compound and chloroquine against resistant parasite strains stems from their distinct molecular targets and mechanisms of action.

Chloroquine: Chloroquine's activity is centered within the parasite's digestive vacuole (DV), an acidic organelle where hemoglobin is digested.[5] As a weak base, chloroquine diffuses into the DV and becomes protonated, trapping it inside.[1][6] It then interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its biocrystallization into inert hemozoin.[1][7] The resulting accumulation of free heme is highly toxic to the parasite, leading to membrane damage and cell death.[7][8] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole.[2][5]

cluster_RBC Host Red Blood Cell cluster_CQ Chloroquine Action Hb Hemoglobin DV Parasite Digestive Vacuole (Acidic) Hb->DV Uptake & Digestion Heme Toxic Heme DV->Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase Lysis Parasite Lysis Heme->Lysis Accumulation leads to CQ_block CQ-Heme Complex Blocks Polymerization Heme->CQ_block CQ_in Chloroquine (CQ) enters DV CQ_acc CQ accumulates (Protonated) CQ_in->CQ_acc CQ_acc->CQ_block start Start: P. falciparum Culture step1 Prepare 96-well plate with serial drug dilutions start->step1 step2 Add parasite culture (0.2% parasitemia, 2% hematocrit) step1->step2 step3 Incubate 72 hours step2->step3 step4 Add Lysis Buffer with SYBR Green I step3->step4 step5 Read Fluorescence step4->step5 end Calculate IC₅₀ Value step5->end Day0 Day 0: Infect mice with P. yoelii Day1 Day 1: Administer Drug (Dose 1) Day0->Day1 Day2 Day 2: Administer Drug (Dose 2) Day1->Day2 Day3 Day 3: Administer Drug (Dose 3) Day2->Day3 Day4 Day 4: Administer Drug (Dose 4) Day3->Day4 Day5 Day 5: Assess Parasitemia (Blood Smear) Day4->Day5 Analysis Calculate ED₅₀/ED₉₀ vs Control Day5->Analysis

References

Comparative Analysis of Cross-Resistance Between Elq-300 and Other Quinolones in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in antimalarial drug development, this document provides a comprehensive comparison of the preclinical quinolone antimalarial, Elq-300, and other quinolone compounds. It focuses on cross-resistance profiles, supported by experimental data, and details the methodologies for key in vitro assays.

This compound is a promising antimalarial candidate belonging to the 4(1H)-quinolone class. It exhibits potent activity against multiple life stages of Plasmodium falciparum, including strains resistant to established drugs like chloroquine and atovaquone.[1][2] A key feature of this compound is its mechanism of action, which involves the inhibition of the parasite's mitochondrial cytochrome bc1 complex at the quinone reductase (Qi) site.[3][4] This is distinct from the quinol oxidase (Qo) site targeted by atovaquone, another cytochrome bc1 inhibitor.[3][4] This difference in binding sites is the primary reason for the lack of cross-resistance between this compound and atovaquone.[4]

In contrast, the fluoroquinolone class of antibiotics, which includes compounds like ciprofloxacin and norfloxacin, exerts its antimicrobial effect by inhibiting DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and segregation. While some fluoroquinolones have shown in vitro activity against P. falciparum, their mechanism of action is fundamentally different from that of this compound. This divergence in molecular targets strongly suggests a low probability of cross-resistance between this compound and fluoroquinolone antimalarials.

Data Presentation: In Vitro Susceptibility of P. falciparum Strains

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and various quinolones against different strains of P. falciparum. The data is compiled from multiple studies to provide a comparative overview of their antiplasmodial potency and cross-resistance profiles.

DrugStrainResistance ProfileIC50 (nM)Reference
This compound D6Drug-sensitive0.8 ± 0.1[5]
Dd2Chloroquine-resistant1.1 ± 0.2[5]
Tm90-C2BAtovaquone-resistant0.9 ± 0.1[5]
Atovaquone D6Drug-sensitive1.5 ± 0.3[5]
Tm90-C2BAtovaquone-resistant>10,000[2]
Chloroquine D6Drug-sensitive15 ± 2[5]
Dd2Chloroquine-resistant150 ± 25[5]
Ciprofloxacin 3D7Chloroquine-sensitive<10,000[1]
NF54-RChloroquine-resistant<10,000[1]
Grepafloxacin 3D7Chloroquine-sensitive<10,000[1]
NF54-RChloroquine-resistant<10,000[1]
Trovafloxacin 3D7Chloroquine-sensitive<10,000[1]
NF54-RChloroquine-resistant<10,000[1]

Experimental Protocols

In Vitro Drug Susceptibility Testing using SYBR Green I Assay

This protocol is a standard method for determining the IC50 values of antimalarial compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture using the method of Trager and Jensen.[6]

  • Parasites are cultured in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3.[7]

  • Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]

  • Parasitemia is monitored by Giemsa-stained thin blood smears.

2. Drug Plate Preparation:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the drug are made in complete culture medium and dispensed into 96-well microplates.

  • Control wells containing medium with DMSO but no drug are included.

3. Drug Sensitivity Assay:

  • Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • The parasite suspension is added to the drug-containing and control wells of the 96-well plates.

  • Plates are incubated for 72 hours under the standard culture conditions described above.

4. Measurement of Parasite Growth:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • The plates are thawed, and a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • The plates are incubated in the dark for 1-2 hours at room temperature.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.

  • The IC50 value, the drug concentration that inhibits parasite growth by 50% compared to the drug-free control, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

Generation of Drug-Resistant P. falciparum Lines

This protocol describes a general method for selecting for drug-resistant parasites in vitro.

1. Continuous Drug Pressure:

  • A culture of the parent P. falciparum strain is initiated at a high parasitemia (e.g., 10^8 parasites/mL).

  • The culture is exposed to a constant, sub-lethal concentration of the selective drug (e.g., the IC50 or IC90 concentration).

  • The culture medium containing the drug is changed daily.

2. Monitoring for Recrudescence:

  • Parasitemia is monitored regularly by Giemsa-stained blood smears.

  • Initially, a significant decrease in parasitemia is expected.

  • The culture is maintained with regular medium changes and the addition of fresh red blood cells until parasite growth resumes (recrudescence), indicating the emergence of a resistant population.

3. Cloning of Resistant Parasites:

  • Once a stable, drug-resistant parasite line is established, it is cloned by limiting dilution to ensure a genetically homogenous population.

4. Characterization of Resistance:

  • The IC50 of the resistant clone to the selective drug is determined and compared to that of the parental strain to quantify the level of resistance.

  • Cross-resistance studies are performed by determining the IC50 values of other antimalarial drugs against the resistant line.

  • Genetic analysis, such as whole-genome sequencing, can be performed to identify mutations associated with the resistant phenotype.[9]

Visualization of Signaling Pathways and Experimental Workflows

Experimental_Workflow Figure 1. Experimental Workflow for Cross-Resistance Studies cluster_culture Parasite Culture & Maintenance cluster_assay In Vitro Drug Susceptibility Assay (SYBR Green I) cluster_resistance Generation of Resistant Lines cluster_analysis Data Analysis & Comparison start Start with P. falciparum Strains (Drug-Sensitive & Resistant) culture Continuous In Vitro Culture start->culture incubation Incubate Parasites with Drugs (72h) culture->incubation drug_pressure Apply Continuous Drug Pressure (e.g., this compound) culture->drug_pressure drug_prep Prepare Drug Plates (this compound & Other Quinolones) drug_prep->incubation sybr_green Lyse Cells & Add SYBR Green I incubation->sybr_green readout Measure Fluorescence sybr_green->readout ic50 Calculate IC50 Values readout->ic50 comparison Compare IC50 Values of This compound vs. Other Quinolones ic50->comparison recrudescence Monitor for Recrudescence drug_pressure->recrudescence cloning Clone Resistant Parasites recrudescence->cloning characterization Characterize Resistance Profile cloning->characterization characterization->comparison conclusion Determine Cross-Resistance Profile comparison->conclusion

Caption: Experimental Workflow for Cross-Resistance Studies.

Signaling_Pathway Figure 2. Mechanisms of Action of this compound and Fluoroquinolones cluster_elq300 This compound cluster_fluoroquinolones Fluoroquinolones elq300 This compound cytochrome_bc1 Cytochrome bc1 Complex (Qi site) elq300->cytochrome_bc1 Inhibits electron_transport Mitochondrial Electron Transport Chain cytochrome_bc1->electron_transport atp_synthesis ATP Synthesis Inhibition electron_transport->atp_synthesis Disrupts pyrimidine_synthesis Pyrimidine Biosynthesis Inhibition electron_transport->pyrimidine_synthesis Disrupts fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) dna_gyrase DNA Gyrase fluoroquinolones->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV fluoroquinolones->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_division Parasite Cell Division Inhibition dna_replication->cell_division Blocks

Caption: Mechanisms of Action of this compound and Fluoroquinolones.

References

A Comparative Safety Analysis of ELQ-300 and Tafenoquine for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the safety profiles of the investigational antimalarial drug ELQ-300 and the FDA-approved tafenoquine reveals distinct differences rooted in their respective stages of development and mechanisms of action. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available preclinical and clinical data to provide an objective overview of the toxicological properties of these two compounds.

Tafenoquine, an 8-aminoquinoline, has a well-documented safety profile from extensive clinical trials, leading to its approval for malaria prophylaxis and relapse prevention. In contrast, this compound, a 4-quinolone-3-diarylether, is a preclinical candidate with safety data primarily derived from in vitro and in vivo animal studies. The principal challenge in the preclinical development of this compound has been its low aqueous solubility, which has necessitated the development of prodrugs to achieve exposures sufficient for comprehensive safety and toxicology assessments.[1][2][3][4]

Comparative Safety and Tolerability

The following table summarizes the key safety findings for this compound and tafenoquine based on available data.

FeatureThis compoundTafenoquine
Development Stage Preclinical[1][2][5]Approved for clinical use[6][7][8]
Primary Safety Concerns Limited by poor aqueous solubility, hindering high-dose toxicology studies.[1][2][3] Prodrugs (e.g., ELQ-331, ELQ-337) developed to improve bioavailability for further safety testing.[2][4][9]Hemolytic anemia in G6PD-deficient individuals, psychiatric effects, methemoglobinemia, and hypersensitivity reactions.[7][10][11]
G6PD Deficiency Not extensively studied in G6PD-deficient models.Contraindicated in patients with G6PD deficiency due to risk of severe hemolysis.[7][12][13] Quantitative G6PD testing is required before prescription.[6][7]
Psychiatric Effects No reported psychiatric adverse events in preclinical studies.Insomnia, abnormal dreams, anxiety, depression, and psychosis have been reported.[11][14][15][16] Contraindicated in patients with a history of psychotic disorders.[17]
Cardiovascular Safety Preclinical studies have not highlighted significant cardiovascular risks.Did not prolong the QTc interval to a clinically relevant extent in a thorough QTc study.[15]
Ocular Safety Not identified as a primary concern in preclinical data.Mild, reversible vortex keratopathy has been observed in some studies.[18][19]
Gastrointestinal Effects Not a prominent finding in preclinical studies.Common adverse reactions include nausea, vomiting, diarrhea, and abdominal pain.[11]
Methemoglobinemia Not reported as a significant issue in preclinical data.Associated with asymptomatic elevations in methemoglobin.[7][16] Monitoring is recommended in individuals with NADH-dependent methemoglobin reductase deficiency.[11]
Hypersensitivity Not extensively evaluated.Serious hypersensitivity reactions like angioedema and urticaria have been observed.[10]
Use in Pregnancy Not studied in pregnancy.Contraindicated in pregnancy due to the potential risk of hemolytic anemia in a G6PD-deficient fetus.[7][16]

Mechanism of Action and Associated Pathways

The differing safety profiles of this compound and tafenoquine can be partly attributed to their distinct mechanisms of action.

This compound targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[5][20] Specifically, it inhibits the Qi site of this complex, which disrupts the synthesis of pyrimidines necessary for DNA replication and parasite survival.[2][5] This mechanism is distinct from atovaquone, another cytochrome bc1 inhibitor that targets the Qo site.

ELQ300_Mechanism cluster_parasite Plasmodium Parasite This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Qi_Site Qi Site This compound->Qi_Site Inhibits Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Mitochondrion->Cytochrome_bc1 Pyrimidine_Synthesis Pyrimidine Synthesis Qi_Site->Pyrimidine_Synthesis Blocks DNA_Replication DNA Replication & Parasite Survival Pyrimidine_Synthesis->DNA_Replication Required for

Mechanism of Action of this compound.

Tafenoquine, an 8-aminoquinoline, has a less well-defined mechanism of action but is known to be active against both the blood and liver stages of the malaria parasite, including the dormant hypnozoites.[17][21] Its active metabolites are thought to generate reactive oxygen species, leading to oxidative stress and parasite death.[22] This mechanism is also linked to its primary toxicity, hemolytic anemia, in individuals with a deficiency in glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for protecting red blood cells from oxidative damage.

Tafenoquine_Mechanism cluster_host_parasite Host-Parasite Interaction Tafenoquine Tafenoquine Metabolism Metabolized in Host Tafenoquine->Metabolism Active_Metabolites Active Metabolites Metabolism->Active_Metabolites ROS_Generation Reactive Oxygen Species (ROS) Generation Active_Metabolites->ROS_Generation Parasite_Death Parasite Death ROS_Generation->Parasite_Death Induces RBC Red Blood Cells (RBCs) ROS_Generation->RBC Causes Oxidative Stress in Hemolysis Hemolytic Anemia RBC->Hemolysis Leads to G6PD_Deficiency G6PD Deficiency G6PD_Deficiency->Hemolysis Exacerbates

Mechanism of Action and Toxicity Pathway of Tafenoquine.

Experimental Protocols

Detailed experimental methodologies for the clinical safety assessment of tafenoquine and preclinical evaluation of this compound are outlined below.

Tafenoquine: Clinical Safety Assessment

The safety of tafenoquine has been evaluated in numerous clinical trials involving over 3,000 subjects.[10] A typical study design for assessing the safety and tolerability in a prophylactic setting is as follows:

Study Design: Randomized, double-blind, placebo-controlled or active-comparator (e.g., mefloquine) controlled trial.[10][18]

Participants: Healthy, non-pregnant adult volunteers or military personnel deployed to malaria-endemic regions.[18] Key inclusion criteria include normal G6PD activity as determined by quantitative testing.[7]

Dosing Regimen:

  • Loading dose: 200 mg of tafenoquine daily for 3 days before travel.[11]

  • Maintenance dose: 200 mg once weekly during the stay in the endemic area.[11]

  • Terminal prophylaxis: A final 200 mg dose in the first week after leaving the area.

Safety Monitoring:

  • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, with severity and relationship to the study drug assessed by the investigator.

  • Laboratory Assessments: Hematology (including hemoglobin and methemoglobin levels), clinical chemistry, and urinalysis are performed at baseline and at regular intervals throughout the study.

  • Ophthalmologic Examinations: Comprehensive eye exams, including assessment for vortex keratopathy, are conducted at baseline and at the end of the study.[18]

  • Psychiatric Assessment: Standardized questionnaires and clinical interviews are used to monitor for psychiatric symptoms.

This compound: Preclinical Toxicology Assessment

Preclinical safety evaluation for this compound and its prodrugs has been conducted in various animal models. A representative experimental workflow for in vivo toxicology studies is as follows:

ELQ300_Tox_Workflow cluster_safety Core Safety Studies Dose_Range_Finding Dose-Range Finding Studies (in rodents) Single_Dose_Tox Single-Dose Acute Toxicity Study Dose_Range_Finding->Single_Dose_Tox Repeated_Dose_Tox Repeated-Dose Sub-chronic Toxicity Study (e.g., 28-day in rodents and non-rodents) Dose_Range_Finding->Repeated_Dose_Tox Necropsy_Histopath Gross Necropsy and Histopathology Single_Dose_Tox->Necropsy_Histopath Clinical_Observations Daily Clinical Observations Repeated_Dose_Tox->Clinical_Observations Body_Weight_Food Body Weight and Food Consumption Repeated_Dose_Tox->Body_Weight_Food Hematology_Chem Hematology and Clinical Chemistry Repeated_Dose_Tox->Hematology_Chem Repeated_Dose_Tox->Necropsy_Histopath Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Genotoxicity Genotoxicity Assays (e.g., Ames, micronucleus)

Preclinical Toxicology Workflow for this compound.

In Vitro Cytotoxicity Assays:

  • Cell Lines: Human cell lines, such as HepG2, are used to assess potential mitochondrial toxicity.[9]

  • Methodology: Cells are cultured in media where glucose is replaced by galactose to force reliance on mitochondrial respiration. Cell viability is measured after exposure to a range of drug concentrations using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.[9]

In Vivo Studies (Rodent Models):

  • Formulation: Due to poor solubility, this compound is often formulated in vehicles like polyethylene glycol 400 or administered as a more soluble prodrug.[2]

  • Dose Administration: Typically administered via oral gavage.

  • Endpoints:

    • Mortality and Clinical Signs: Animals are observed for any signs of toxicity.

    • Body Weight and Food Consumption: Monitored throughout the study.

    • Hematology and Serum Chemistry: Blood samples are collected at specified time points for analysis.

    • Histopathology: At the end of the study, organs are harvested, weighed, and examined for any pathological changes.

Conclusion

The safety profiles of this compound and tafenoquine are reflective of their developmental stages. Tafenoquine, as an approved drug, has a well-characterized but complex safety profile with significant contraindications and warnings, particularly concerning G6PD deficiency and psychiatric effects. This compound, while promising in preclinical efficacy studies, requires further extensive toxicological evaluation to establish a definitive safety margin for clinical development. The development of prodrugs has been a critical step in enabling these necessary safety assessments. Future research will need to focus on comprehensive GLP-compliant toxicology studies for this compound or its prodrugs to determine their potential for human use.

References

Head-to-Head Comparison: Elq-300 vs. its Prodrug, ELQ-337, for Malaria Treatment and Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, pharmacokinetics, and experimental evaluation of the antimalarial drug candidate Elq-300 and its bioreversible O-linked carbonate ester prodrug, ELQ-337.

This guide provides a detailed, data-driven comparison of this compound, a potent 4-quinolone-3-diarylether antimalarial, and its prodrug ELQ-337. This compound demonstrates impressive activity against multiple life cycle stages of Plasmodium falciparum, including those crucial for transmission.[1][2][3][4] However, its clinical development has been hampered by poor aqueous solubility and high crystallinity, which limit oral absorption and prevent the achievement of blood concentrations sufficient for a single-dose cure.[1][2][4][5] To address these limitations, ELQ-337 was developed as a prodrug to enhance the oral bioavailability of this compound.[1][2][4]

Executive Summary

ELQ-337 successfully overcomes the physicochemical challenges of this compound, leading to significantly improved pharmacokinetic properties and, most notably, enabling a single-dose cure for malaria in preclinical models. While both compounds exhibit nearly identical in vitro activity against P. falciparum, the enhanced exposure to the active parent drug, this compound, following oral administration of ELQ-337, translates to superior in vivo efficacy, particularly in single-dose regimens.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data comparing the physicochemical properties, in vitro activity, in vivo efficacy, and pharmacokinetic parameters of this compound and ELQ-337.

Table 1: Physicochemical Properties

PropertyThis compoundELQ-337Reference(s)
Chemical Class 4-quinolone-3-diaryletherO-linked carbonate ester of this compound[1][6]
Melting Point (°C) 312-314 (decomposes)~100[7]
Aqueous Solubility PoorImproved[1][2][4]
Crystallinity HighReduced[1][2][4][7]

Table 2: In Vitro Activity against P. falciparum

StrainThis compound IC₅₀ (nM)ELQ-337 IC₅₀ (nM)Reference(s)
D6 (drug-sensitive) 1.71.4[1]
Dd2 (chloroquine-resistant) 2.52.8[1]
C2B (atovaquone-resistant) 2.32.9[1]

Table 3: In Vivo Efficacy against P. yoelii in Mice (Oral Administration)

ParameterThis compoundELQ-337Reference(s)
ED₅₀ (mg/kg/day) 0.020.02[1]
ED₉₀ (mg/kg/day) 0.060.05[1]
Non-Recrudescence Dose (mg/kg/day) 1.01.0[1]
Single-Dose Cure (mg/kg) >202.0[1]
In a 4-day suppression test

Table 4: Pharmacokinetic Parameters in Mice Following a Single Oral Dose

ParameterThis compound (from this compound administration)This compound (from ELQ-337 administration)Reference(s)
Dose (molar equivalent) 3.0 mg/kg3.0 mg/kg (administered as 3.5 mg/kg ELQ-337)[1][4]
Maximum Concentration (Cₘₐₓ) ~1.5 µM5.9 µM[2][4][8]
Time to Cₘₐₓ (Tₘₐₓ) ~8 hours~6 hours[2][4]
Plasma Exposure (AUC) ~3- to 4-fold lower than with ELQ-337~3- to 4-fold higher than with this compound[1][2][4][8]

Mechanism of Action and Prodrug Strategy

This compound acts by inhibiting the mitochondrial cytochrome bc₁ complex (complex III) of the malaria parasite.[6] Specifically, it targets the quinone reductase (Qᵢ) site, which is a different binding site from that of the registered antimalarial atovaquone, which targets the quinol oxidase (Qₒ) site.[4][7][9] This dual-site inhibition strategy with a partner drug like atovaquone could be highly effective and may reduce the risk of resistance development.[7][9]

ELQ-337 is a bioreversible prodrug, meaning it is inactive itself but is converted to the active drug, this compound, in the body.[7][8] This conversion is mediated by host and parasite esterases in the liver and bloodstream.[7] The prodrug itself is a very weak inhibitor of the parasite's cytochrome bc₁ complex, with an IC₅₀ more than 10,000-fold higher than that of this compound.[1][5][8]

Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex ETC->Cyt_bc1 e- ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Drives Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Cyt_bc1->Pyrimidine_Biosynthesis Essential for Parasite_Death Parasite Death Pyrimidine_Biosynthesis->Parasite_Death Elq300 This compound Elq300->Cyt_bc1 Inhibits Qi site

Mechanism of action of this compound on the parasite's mitochondrial function.

The success of the prodrug strategy lies in its ability to circumvent the dissolution and absorption limitations of this compound. By temporarily masking the functional group responsible for the high crystallinity and poor solubility, ELQ-337 is more readily absorbed from the gastrointestinal tract. Once in circulation, it is rapidly converted to this compound, leading to higher plasma concentrations of the active drug.[1]

Prodrug_Activation ELQ337_Oral Oral Administration of ELQ-337 Prodrug Absorption Enhanced GI Absorption ELQ337_Oral->Absorption Bloodstream Systemic Circulation Absorption->Bloodstream ELQ-337 Conversion Esterase-mediated Conversion Bloodstream->Conversion Elq300_Active Active this compound Conversion->Elq300_Active Target Parasite Cytochrome bc1 Elq300_Active->Target

Workflow of ELQ-337 prodrug absorption and activation to this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., D6, Dd2, C2B) are maintained in continuous culture with human erythrocytes in a complete medium.

  • Drug Preparation: The test compounds (this compound, ELQ-337) and control drugs are serially diluted in 96-well microtiter plates.

  • Incubation: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-containing plates. The plates are then incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ values are calculated using a nonlinear regression model.

In Vivo Efficacy Assay (4-Day Suppressive Test in Mice)

This model, also known as the Peters test, is used to evaluate the in vivo activity of antimalarial compounds against blood-stage parasites.

4_Day_Suppressive_Test Day0 Day 0: Inoculation Day1 Day 1: First Oral Dose Day0->Day1 Day2 Day 2: Second Oral Dose Day1->Day2 Day3 Day 3: Third Oral Dose Day2->Day3 Day4 Day 4: Fourth Oral Dose Day3->Day4 Day5 Day 5: Parasitemia Measurement Day4->Day5 Analysis Data Analysis: Calculate ED50/ED90 Day5->Analysis

Experimental workflow for the 4-day murine malaria suppression test.
  • Infection: Mice are infected intravenously with Plasmodium yoelii parasitized erythrocytes.

  • Drug Administration: The test compounds (this compound or ELQ-337) are formulated in a suitable vehicle (e.g., polyethylene glycol 400) and administered orally to groups of mice once daily for four consecutive days, starting 24 hours after infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.

  • Data Analysis: The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) relative to the vehicle-treated control group is calculated. For non-recrudescence and single-dose cure studies, mice are monitored for up to 30 days to check for the reappearance of parasites in the blood.[1]

Pharmacokinetic Studies in Mice

These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Dosing: Non-fasted mice are administered a single oral dose of this compound or a molar equivalent dose of ELQ-337, typically formulated in PEG 400.[1][4]

  • Blood Sampling: At various time points after dosing, blood samples are collected from the mice.[4]

  • Plasma Preparation: The blood samples are processed to obtain plasma, which is then stored frozen until analysis.[4]

  • Bioanalysis: The concentrations of this compound and/or ELQ-337 in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, and AUC.

Conclusion

The development of the prodrug ELQ-337 represents a successful strategy to overcome the formulation and bioavailability challenges associated with the potent antimalarial compound this compound. By improving its physicochemical properties, ELQ-337 enhances the oral delivery of this compound, leading to significantly higher plasma concentrations and enabling a single-dose cure in preclinical malaria models. This head-to-head comparison demonstrates the clear advantage of the prodrug approach for advancing promising but poorly soluble drug candidates. The data strongly support the continued development of ELQ-337, or similarly optimized prodrugs of this compound, as a next-generation antimalarial therapy with the potential for both treatment and prophylaxis.

References

A Comparative Guide to Elq-300 in Combination Therapy with Artemisinin Derivatives for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical antimalarial candidate Elq-300, with a focus on its potential use in combination therapy with artemisinin derivatives. Due to the limited availability of direct experimental data on this compound combined with artemisinins, this document summarizes the performance of this compound as a monotherapy and in combination with other antimalarials, alongside data for standard artemisinin-based combination therapies (ACTs) to offer a comprehensive comparison.

Executive Summary

This compound is a promising experimental antimalarial drug belonging to the 4-quinolone-3-diarylether class.[1] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex, a crucial component of the parasite's electron transport chain.[1] Artemisinin derivatives, the cornerstone of current first-line malaria treatments, act via a distinct mechanism involving heme-activated generation of free radicals, leading to parasite protein and lipid damage. The differing mechanisms of action suggest a potential for synergistic or additive effects when combined, a strategy known to enhance efficacy and delay the development of drug resistance.

While direct preclinical or clinical data on the combination of this compound and artemisinin derivatives is not yet publicly available, this guide compiles relevant in vivo efficacy data for this compound from murine malaria models and compares it with standard ACTs.

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with atovaquone, compared to a standard ACT, artesunate + amodiaquine. The data is derived from studies utilizing the Peters' 4-day suppressive test in murine models of malaria.

Table 1: In Vivo Efficacy of this compound in Murine Malaria Models (Plasmodium yoelii)

TreatmentDose (mg/kg/day)Administration RouteParasite Reduction vs. Control (%)Curative Dose (mg/kg/day)Reference
This compound (monotherapy) 0.1OralNot ReportedNot Curative[2]
1OralNot ReportedCurative in 4-day test[2]
This compound + Atovaquone (1:1) 0.02 (ED50)Oral50Not Reported[3][4]
1OralNot ReportedCurative (single combined dose)[3][4]
This compound + Atovaquone (3:1) 0.01 (ED50)Oral50Not Reported[3][4]

Table 2: In Vivo Efficacy of a Standard Artemisinin Combination Therapy (ACT) in a Murine Malaria Model (Plasmodium berghei)

TreatmentDose (mg/kg/day)Administration RouteParasite Reduction vs. Control (%)Curative Dose (mg/kg/day)Reference
Artesunate + Amodiaquine Not specifiedOral100% parasite clearance by day 7Curative[5]
Artemether + Lumefantrine Not specifiedOralRecrudescence observedNot Curative in all cases[5]

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in this guide.

Peters' 4-Day Suppressive Test

This standard in vivo assay is used to evaluate the efficacy of antimalarial compounds against the blood stages of rodent malaria parasites.

1. Animal Model:

  • Swiss albino mice or other suitable strains, weighing 18-22g.

2. Parasite Strain:

  • Plasmodium berghei (drug-sensitive or resistant strains) or Plasmodium yoelii.

3. Inoculum Preparation and Infection:

  • A donor mouse with a rising parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into an anticoagulant (e.g., heparin).

  • The blood is diluted in a suitable buffer (e.g., Alsever's solution, physiological saline) to a final concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.

  • Each experimental mouse is inoculated intraperitoneally (IP) or intravenously (IV) with 0.2 mL of the parasite suspension on Day 0.

4. Drug Administration:

  • Test compounds and standard drugs are prepared in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).

  • Treatment commences 2-4 hours post-infection on Day 0 and continues daily for four consecutive days (Day 0 to Day 3).

  • Drugs are typically administered orally (PO) via gavage or subcutaneously (SC).

5. Monitoring and Data Collection:

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa stain.

  • Parasitemia is determined by microscopic examination, typically by counting the number of parasitized red blood cells per 1,000 red blood cells.

  • The average percentage of parasitemia in each treated group is compared to the control group (receiving only the vehicle) to calculate the percentage of parasite suppression.

  • The 50% effective dose (ED50) and 90% effective dose (ED90) can be determined from dose-response curves.

  • Mice are monitored for a longer period (e.g., up to 30 days) to check for recrudescence and determine a curative dose.[6][7][8][9]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The distinct mechanisms of action of this compound and artemisinin derivatives are illustrated below.

Elq-300_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ gradient Pyrimidine_Synthesis Pyrimidine Biosynthesis ComplexIII->Pyrimidine_Synthesis required for Qi_site Qi Site ATP ATP Production ATP_Synthase->ATP Elq300 This compound Elq300->Qi_site Inhibits

Caption: Mechanism of action of this compound.

Artemisinin_Mechanism_of_Action cluster_parasite Plasmodium Parasite Artemisinin Artemisinin Derivative (Prodrug) Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Artemisinin->Activated_Artemisinin Activated by Heme Heme (from hemoglobin digestion) Heme->Activated_Artemisinin Parasite_Proteins Parasite Proteins & Lipids Activated_Artemisinin->Parasite_Proteins Attacks Damage Oxidative Damage & Alkylation Parasite_Proteins->Damage Parasite_Death Parasite Death Damage->Parasite_Death

Caption: Mechanism of action of artemisinin derivatives.

Experimental Workflow

The general workflow for in vivo efficacy testing of antimalarial drug combinations is depicted below.

Experimental_Workflow Start Start Infection Infect Mice with Plasmodium Strain Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Drug Combinations (e.g., 4-day suppressive test) Grouping->Treatment Monitoring Monitor Parasitemia (e.g., Giemsa-stained smears) Treatment->Monitoring Data_Analysis Analyze Data (% suppression, ED50, etc.) Monitoring->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: In vivo antimalarial drug efficacy testing workflow.

Concluding Remarks

This compound demonstrates potent antimalarial activity in preclinical models, and its unique mechanism of action makes it an attractive candidate for combination therapy. While direct data for its combination with artemisinin derivatives is lacking, the compiled information suggests that such a combination would likely be beneficial, leveraging the fast-acting nature of artemisinins with the potential for a long duration of action and a distinct mode of action from this compound. Further preclinical studies are warranted to directly assess the synergistic potential and efficacy of an this compound-artemisinin combination therapy. Such data will be crucial for the future clinical development of this promising new antimalarial agent.

References

Safety Operating Guide

Navigating the Disposal of Elq-300: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As an experimental antimalarial compound, Elq-300 is a novel 4-quinolone-3-diarylether that requires careful handling and disposal.[1] In the absence of a specific Safety Data Sheet (SDS) with disposal protocols in the public domain, researchers and laboratory personnel must adhere to general best practices for pharmaceutical and chemical waste management. This guide provides essential procedural information to ensure the safe and compliant disposal of this compound.

The primary directive for any laboratory waste is to consult and follow the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[2] All procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3]

General Disposal Procedures for this compound

Given its nature as a potent, biologically active compound with poor aqueous solubility, this compound and its associated waste should be treated as hazardous chemical waste.[4] Do not dispose of this compound down the drain or in regular solid waste containers.[2][5]

Step 1: Waste Segregation and Collection Proper segregation is critical to ensure safe disposal.[6] Maintain separate, dedicated waste streams for different types of this compound waste.

  • Solid Waste:

    • Collect all contaminated solid materials, including unused or expired this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, weighing papers, and contaminated lab consumables (e.g., pipette tips, vials).

    • Place these materials in a designated, durable, and leak-proof container clearly labeled for this compound solid waste.

  • Liquid Waste:

    • Collect all solutions containing this compound. This includes solvents used to dissolve the compound, reaction mixtures, and any rinsate from cleaning contaminated glassware.

    • Use a dedicated, compatible liquid waste container (e.g., glass or polyethylene for solvents).[7] Ensure the container has a tightly sealing cap to prevent evaporation or spills.[8]

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Container Labeling Accurate and clear labeling is mandatory for all hazardous waste. The label on your this compound waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or "6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one".

  • A complete list of all constituents in the container, including solvents and their approximate concentrations.

  • The date when waste was first added to the container.

Step 3: Storage Store sealed waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within your laboratory. This area should be away from sinks and drains to prevent accidental release.[5]

Step 4: Scheduling Disposal Once the waste container is nearly full (do not exceed 90% capacity) or has reached the storage time limit set by your institution, arrange for its disposal.[9]

  • Contact your institution's EHS department or use their designated online system to request a chemical waste pickup.[10]

  • EHS will then ensure the waste is collected and managed by a certified hazardous waste disposal vendor.

Summary of this compound Properties

The following table summarizes key data for this compound relevant to its handling and safety considerations.

PropertyDataReference
Chemical Name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one[2]
Chemical Class 4-quinolone-3-diarylether[1]
Molecular Formula C₂₄H₁₇ClF₃NO₄[2]
Molar Mass 475.85 g·mol⁻¹[2]
Physical State Crystalline solid[3]
Solubility Poor aqueous solubility[4][11]
Mechanism of Action Inhibitor of the mitochondrial cytochrome bc1 complex[2]
Primary Use Experimental antimalarial drug candidate[2]

Experimental Protocols

Specific experimental protocols for the synthesis or use of this compound can be found in peer-reviewed scientific literature. For instance, detailed chemical synthesis methods for this compound and its prodrugs have been published, often involving solvents like anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), which must themselves be disposed of as hazardous waste.[3][11] When conducting such experiments, all resulting mixtures and contaminated materials must be disposed of following the hazardous waste procedures outlined above.

Logical Workflow for Disposal of Novel Research Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound, for which a specific SDS may not be available.

G start Start: Waste Generated (e.g., this compound) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Specific Disposal Instructions sds_available->follow_sds Yes no_sds No SDS Available or Incomplete sds_available->no_sds No request_pickup Request Pickup for Disposal via EHS follow_sds->request_pickup consult_ehs Consult Institutional EHS and Treat as Hazardous no_sds->consult_ehs segregate Segregate Waste (Solid / Liquid) consult_ehs->segregate label_waste Label Container Correctly segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for a novel research chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.